3'-Aminopropiophenone
Description
Properties
IUPAC Name |
1-(3-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJUBDTCAAXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381715 | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-05-3 | |
| Record name | 1-(3-Aminophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Aminopropiophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Aminopropiophenone, also known by its IUPAC name 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the well-studied 4'-aminopropiophenone (PAPP). While PAPP has garnered significant attention for its potent biological activity, specifically its ability to induce methemoglobinemia, this compound is comparatively less studied. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined melting and boiling points for this specific compound are not consistently reported in the literature. The values for the closely related compound, 3'-aminoacetophenone, are provided for estimation.
| Property | Value | Source |
| IUPAC Name | 1-(3-aminophenyl)propan-1-one | [1] |
| Synonyms | m-Aminopropiophenone, 3-Propionylaniline | [1] |
| CAS Number | 1197-05-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Yellow crystalline powder | |
| Melting Point | Data not consistently available. (3'-Aminoacetophenone: 94-98 °C) | |
| Boiling Point | Data not consistently available. (3'-Aminoacetophenone: 289-290 °C) | |
| Solubility | Soluble in organic solvents and likely exhibits moderate solubility in water. | [1] |
Chemical Structure
This compound possesses a central benzene ring substituted with an amino group (-NH₂) at the meta-position (position 3) and a propanoyl group (-C(O)CH₂CH₃) at position 1. The structure contains a ketone functional group and a primary aromatic amine. The presence of both an electron-donating amino group and an electron-withdrawing carbonyl group influences the electron density distribution within the aromatic ring and the overall reactivity of the molecule.
The logical relationship for the synthesis of this compound from its nitro precursor is outlined below.
Experimental Protocols
Synthesis of this compound via Reduction of 3'-Nitropropiophenone
The most common synthetic route to this compound is the reduction of its corresponding nitro compound, 3'-nitropropiophenone. Below is a representative experimental protocol adapted from the well-established reduction of similar nitroaryl ketones.
Materials:
-
3'-Nitropropiophenone
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-nitropropiophenone and granulated tin.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled with external cooling if necessary.
-
Heat the mixture to reflux with continuous stirring for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the solution is basic to precipitate tin salts.
-
Filter the mixture to remove the precipitated tin salts.
-
Extract the aqueous filtrate three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
The workflow for the synthesis and purification of this compound is illustrated in the following diagram.
Biological Activity and Signaling Pathways
While the 4'-amino isomer (PAPP) is a potent toxin that induces methemoglobinemia, leading to hypoxia, the 3'-amino isomer (this compound) is reported to be the least biologically active among the positional isomers.[2] The toxic effects of PAPP are attributed to its metabolic activation to a hydroxylamine derivative, which then oxidizes hemoglobin.[3] The position of the amino group on the phenyl ring is critical for this biological activity.
Currently, there is no significant evidence in the scientific literature to suggest that this compound is involved in any specific signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a chemical intermediate or as a negative control in studies involving its more active isomers. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge.
References
An In-depth Technical Guide to 1-(3-aminophenyl)propan-1-one (CAS: 1197-05-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-aminophenyl)propan-1-one (CAS number 1197-05-3), a versatile chemical intermediate. The document details its chemical and physical properties, outlines synthetic methodologies, and presents available spectroscopic data. Emphasis is placed on providing structured data and detailed experimental protocols to support researchers and professionals in drug development and organic synthesis.
Chemical and Physical Properties
1-(3-aminophenyl)propan-1-one, also known as 3'-aminopropiophenone or m-aminopropiophenone, is an aromatic ketone containing a primary amine substituent.[1] It typically appears as a yellow crystalline powder or solid.[2] This compound is soluble in organic solvents and exhibits moderate solubility in water.[1] The presence of the amino group imparts basic properties and makes the molecule reactive in various chemical transformations, such as nucleophilic substitutions and coupling reactions.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1197-05-3 | [3] |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Yellow crystalline powder/solid | [2] |
| Melting Point | 0 °C (predicted) | [2] |
| Boiling Point | 0 °C (predicted) | [2] |
| Density | 1.067 ± 0.06 g/cm³ (predicted) | [2] |
| pKa | 3.42 ± 0.10 (predicted) | [2] |
| InChI | InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| SMILES | CCC(=O)C1=CC(=CC=C1)N |
Synthesis of 1-(3-aminophenyl)propan-1-one
The primary synthetic route to 1-(3-aminophenyl)propan-1-one involves a two-step process: the Friedel-Crafts acylation of nitrobenzene followed by the reduction of the resulting nitro compound.
Step 1: Friedel-Crafts Acylation of Nitrobenzene to 3'-Nitropropiophenone
In this step, nitrobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3'-nitropropiophenone. The nitro group is a meta-directing deactivator, which favors the formation of the meta-substituted product.[4][5][6]
Experimental Protocol: Synthesis of 3'-Nitropropiophenone
-
Materials: Nitrobenzene, propanoyl chloride, anhydrous aluminum chloride, dichloromethane (DCM), ice, hydrochloric acid (HCl), water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add propanoyl chloride to the stirred suspension.
-
Add nitrobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3'-nitropropiophenone, which can be purified by recrystallization or column chromatography.
-
Step 2: Reduction of 3'-Nitropropiophenone to 1-(3-aminophenyl)propan-1-one
The nitro group of 3'-nitropropiophenone is then reduced to a primary amine to yield the final product. Common methods for this transformation include reduction with tin and hydrochloric acid or catalytic hydrogenation.[2][7]
Experimental Protocol: Reduction of 3'-Nitropropiophenone using Tin and HCl
-
Materials: 3'-Nitropropiophenone, granulated tin, concentrated hydrochloric acid, sodium hydroxide (NaOH), ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, combine 3'-nitropropiophenone and granulated tin.[7]
-
Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic and may require cooling in an ice bath.[7]
-
After the initial reaction subsides, heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).[8]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully add a concentrated solution of sodium hydroxide to make the solution basic, which will precipitate tin salts.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 1-(3-aminophenyl)propan-1-one, which can be further purified if necessary.
-
Spectroscopic Data
While some suppliers indicate that analytical data is not routinely collected for this compound, predicted and some experimental data are available from various sources.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available in some databases. Predicted m/z values for common adducts include [M+H]⁺: 150.09134 and [M+Na]⁺: 172.07328. | [9][10] |
| ¹H NMR | No experimental spectrum is readily available in the searched literature. Predicted shifts can be estimated based on the structure. | |
| ¹³C NMR | No experimental spectrum is readily available in the searched literature. Predicted shifts can be estimated based on the structure. | |
| FTIR | Characteristic peaks are expected for the amine (N-H stretching around 3300-3500 cm⁻¹), the ketone (C=O stretching around 1680 cm⁻¹), and the aromatic ring. |
Applications in Research and Drug Development
1-(3-aminophenyl)propan-1-one serves as a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds and other fine chemicals.[1] The presence of both an amino group and a ketone functionality allows for a wide range of chemical modifications.
One notable application is its potential use as a precursor in the synthesis of bupropion analogues. Bupropion, an antidepressant and smoking cessation aid, is a derivative of 3'-chloropropiophenone.[11][12] The amino group of 1-(3-aminophenyl)propan-1-one can be diazotized and converted to other functional groups, or it can be directly involved in the formation of heterocyclic rings. This makes it a key intermediate for creating libraries of compounds for drug discovery.[13][14]
Safety and Handling
1-(3-aminophenyl)propan-1-one is classified as harmful if swallowed, in contact with skin, or if inhaled.[15] It may also cause skin and serious eye irritation, as well as respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Conclusion
1-(3-aminophenyl)propan-1-one is a chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a summary of its properties, detailed synthetic protocols, and available analytical data. While a comprehensive set of experimental spectroscopic data is not widely published, the information provided herein should serve as a valuable resource for researchers working with this compound. Further research into its biological activities and applications is warranted.
References
- 1. rsc.org [rsc.org]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. sciencing.com [sciencing.com]
- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. PubChemLite - 1-(3-aminophenyl)propan-1-one (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 11. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 15. whitman.edu [whitman.edu]
Physical properties of 3-Aminophenyl ethyl ketone
An In-depth Technical Guide to the Physical Properties of 3-Aminophenyl ethyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Aminophenyl ethyl ketone (also known as 3'-Aminoacetophenone). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and illustrates logical workflows and structure-property relationships.
Chemical Identity and Structure
-
IUPAC Name: 1-(3-aminophenyl)ethanone
-
Synonyms: 3'-Aminoacetophenone, m-Aminoacetophenone, 3-Acetylaniline[1][2]
The structure of 3-Aminophenyl ethyl ketone incorporates an aromatic ring, a ketone functional group, and an amino functional group. This unique combination of features dictates its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4]
Quantitative Physical Properties
The physical properties of 3-Aminophenyl ethyl ketone are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 135.16 g/mol | [1][2][3] |
| Appearance | Yellow to light brown crystalline powder | [1] |
| Odor | Characteristic amine-like | [1] |
| Melting Point | 88 - 92 °C | [1] |
| Boiling Point | 285 °C (decomposes) | [1] |
| Density | 1.12 g/cm³ | [1] |
| Solubility | Water: Slightly solubleOrganic Solvents: Soluble in ethanol, acetone, and dichloromethane. | [1][4] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of 3-Aminophenyl ethyl ketone. The presence of the ketone, aromatic ring, and amine functionalities gives rise to characteristic spectral signatures.
| Spectroscopic Technique | Expected Characteristics |
| Infrared (IR) Spectroscopy | - Strong C=O (ketone) stretching absorption band around 1680-1700 cm⁻¹ (typical for aromatic ketones).[5]- N-H (amine) stretching bands in the region of 3200-3400 cm⁻¹.[6]- C-H stretching from the aromatic ring typically appears between 3000-3150 cm⁻¹.[6] |
| ¹H NMR Spectroscopy | - Protons on the alpha-carbon (the methyl group) are deshielded by the ketone and appear as a singlet around δ 2.0-2.5 ppm.[5]- Aromatic protons will appear in the δ 6.5-8.0 ppm region.- The amine (-NH₂) protons typically show a broad signal between δ 0.5-5.0 ppm.[7] |
| ¹³C NMR Spectroscopy | - The carbonyl carbon of the ketone is significantly deshielded and appears far downfield, typically >190 ppm.[5]- Carbons of the aromatic ring will appear in the δ 110-150 ppm range.- The methyl carbon (alpha to the ketone) will be found in the δ 20-30 ppm region. |
| Mass Spectrometry | The primary fragmentation pattern for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon.[5] |
Experimental Protocols
The determination of the physical and spectral properties of 3-Aminophenyl ethyl ketone follows standard laboratory procedures.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.
Boiling Point Determination
Given that the compound decomposes at its boiling point of 285°C, determination is typically performed under vacuum to lower the boiling temperature and prevent decomposition.[1] The pressure at which the boiling point is measured must be reported.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A sample is analyzed using an IR spectrometer (e.g., FTIR). The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The instrument passes infrared radiation through the sample and measures the frequencies at which absorption occurs, corresponding to the vibrational frequencies of the chemical bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong, constant magnetic field. The sample is then irradiated with radio waves, causing the nuclei (¹H or ¹³C) to resonate. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks that reveal its structure.
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the relationships between molecular structure and physical properties.
Caption: General workflow for the physicochemical characterization of a chemical compound.
Caption: Influence of functional groups on the physical properties of the molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminoacetophenone [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectral Analysis of 3'-Aminopropiophenone: A Technical Guide
This technical guide provides a detailed overview of the spectral data for 3'-Aminopropiophenone (IUPAC name: 1-(3-aminophenyl)propan-1-one; CAS No: 1197-05-3). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers mass spectrometry data and provides typical experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Compound Information
-
Compound Name: this compound
-
Synonyms: m-Aminopropiophenone, 1-(3-aminophenyl)propan-1-one[1][2]
-
Chemical Structure:
/ | |-- NH₂ \ / '
Spectral Data
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is consistent with a gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization.[1]
| m/z | Relative Intensity (%) | Assignment |
| 149 | 45 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [[M - C₂H₅]⁺](--INVALID-LINK--) or [[M - CO - H]⁺](--INVALID-LINK--) |
| 92 | 50 | [[C₆H₆N]⁺](--INVALID-LINK--) |
| 65 | 25 | [[C₅H₅]⁺](--INVALID-LINK--) |
Note: Relative intensities are approximate and can vary based on instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not available in the searched public databases. However, predicted chemical shifts based on the structure are presented below. These predictions are based on standard chemical shift ranges for similar functional groups.
Expected ¹H NMR Spectral Data (in CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 7.0 - 8.0 |
| -CH₂- (Ethyl) | 2.9 - 3.1 | Quartet (q) | 7.0 - 8.0 |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |
| Aromatic H | 6.7 - 7.4 | Multiplet (m) | - |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Expected Chemical Shift (ppm) |
| -CH₃ (Ethyl) | 8 - 12 |
| -CH₂- (Ethyl) | 30 - 35 |
| Aromatic C-NH₂ | 145 - 148 |
| Aromatic C-H | 113 - 130 |
| Aromatic C-C=O | 137 - 140 |
| C=O | 198 - 202 |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available in the searched public databases. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for primary amine) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Experimental Protocols
The following sections describe representative experimental protocols for acquiring NMR, IR, and Mass Spectra for a compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the this compound sample is accurately weighed.[3]
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
-
An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).[3]
-
The solution is then transferred to a standard 5 mm NMR tube.[4]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
-
¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Carbon-13 NMR spectra require a greater number of scans due to the low natural abundance of the ¹³C isotope.[4] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
As this compound is a crystalline powder, the KBr pellet method is a common sample preparation technique.[5]
KBr Pellet Method:
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[6]
-
The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[6]
-
The mixture is placed into a pellet die, and high pressure is applied using a hydraulic press to form a transparent or translucent pellet.[6]
-
The pellet is then placed in the sample holder of the FTIR instrument for analysis.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Procedure: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum showing absorbance or transmittance as a function of wavenumber.
Mass Spectrometry
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules like this compound.[7][8]
Sample Introduction and Ionization:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.
-
The sample is volatilized by heating under high vacuum.[7]
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]
-
This electron impact causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy from this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]
Mass Analysis and Detection:
-
Analyzer: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detector: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectral analysis of a solid organic compound like this compound.
Caption: General experimental workflow for spectral analysis.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.
Caption: Key fragmentation of this compound in EI-MS.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
An In-depth Technical Guide to the Solubility of 3'-Aminopropiophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Aminopropiophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this document leverages solubility information from structurally analogous compounds, namely propiophenone and 3-aminoacetophenone, to provide a well-rounded understanding. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise solubility data for their specific applications.
Introduction to this compound
This compound (CAS No: 1197-05-3) is an aromatic ketone containing a primary amine group. Its chemical structure, featuring both a polar amine and a moderately polar ketone functional group attached to a nonpolar benzene ring, suggests a nuanced solubility profile in organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry. Aminoketones are a significant class of organic compounds that are integral to the synthesis of various biologically active molecules.[1][2][3]
Expected Solubility Profile
-
Propiophenone: This compound, lacking the amino group, is described as being miscible with methanol, ethanol, and diethyl ether, while being insoluble in water.[4][5][6] This suggests that the propiophenone backbone has good affinity for both polar protic and nonpolar ethereal solvents.
-
3-Aminoacetophenone: This molecule is structurally very similar, differing only by a methyl group instead of an ethyl group on the ketone. It is reported to be soluble in methanol and diethyl ether.[7] It also shows slight solubility in chloroform and DMSO.[8]
Based on these analogs, it is anticipated that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions with the amino and carbonyl groups. It is also expected to be soluble in moderately polar solvents like acetone and ethyl acetate.
Table 1: Qualitative Solubility of Structurally Similar Compounds
| Compound | Methanol | Ethanol | Acetone | Ethyl Acetate | Reference |
| Propiophenone | Miscible | Miscible | Soluble | Soluble | [4][5][9][10][11][12][13] |
| 3-Aminoacetophenone | Soluble | Soluble | Soluble | Likely Soluble | [7][8] |
| 4'-Aminoacetophenone | Soluble | Soluble | Soluble | Likely Soluble | [14] |
Note: "Likely Soluble" is inferred from the solubility in other organic solvents and the compound's structure. Researchers should verify this experimentally.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods.
This method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a constant temperature to determine the saturation solubility.[15][16][17]
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Vials with airtight seals
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.
-
The solubility can then be calculated in terms of g/L or mol/L.
Calculation:
Solubility (g/L) = (Mass of solute (g)) / (Volume of filtrate (L))
This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the solute in a saturated solution based on its absorbance, following the Beer-Lambert law. This method is particularly useful for compounds with a strong chromophore, such as this compound.
Materials:
-
All materials listed for the Gravimetric Method
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Follow steps 1-7 from the Isothermal Saturation Method to prepare a clear, saturated filtrate.
-
-
Analysis:
-
Carefully dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the absorbance of the diluted solution and the equation from the calibration curve to determine the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound in common organic solvents is scarce, a strong inference of its solubility behavior can be drawn from its structural analogs. It is expected to be soluble in polar protic and moderately polar organic solvents. For precise and reliable data tailored to specific research and development needs, it is imperative that experimental solubility determination is performed. The detailed protocols for the isothermal saturation (gravimetric) and spectrophotometric methods provided in this guide offer a robust framework for these essential investigations. Accurate solubility data is a cornerstone for the successful process development, purification, and formulation of pharmaceutical products containing this compound.
References
- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. manavchem.com [manavchem.com]
- 5. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propiophenone - Wikipedia [en.wikipedia.org]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chembk.com [chembk.com]
- 11. Propiophenone | 93-55-0 [amp.chemicalbook.com]
- 12. sdichem.com [sdichem.com]
- 13. Propiophenone BzEt Propiophenone p.a. - SYNTHETIKA [synthetikaeu.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. benchchem.com [benchchem.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. pharmajournal.net [pharmajournal.net]
3'-Aminopropiophenone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3'-Aminopropiophenone (CAS No. 1197-05-3), a lesser-known isomer of the well-studied 4'-Aminopropiophenone (PAPP). Due to the limited availability of published data on this compound, this document synthesizes the available information on its chemical properties, synthesis, and characterization. A proposed synthetic protocol via the reduction of 3'-nitropropiophenone is detailed, drawing from established methods for analogous compounds. This guide also highlights the significant disparity in research and known biological activity between the 3'- and 4'- isomers, positioning this compound as a compound with potential for further scientific exploration.
Introduction
This compound, also known as 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the extensively researched 4'-Aminopropiophenone (PAPP). While PAPP has a rich history as a cyanide antidote and a vertebrate pesticide, this compound remains a sparsely characterized compound. This guide aims to consolidate the existing, albeit limited, technical information on this compound to serve as a foundational resource for researchers and drug development professionals.
Chemical and Physical Properties
Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the available experimental and predicted data. It is important to note that some reported values, such as melting and boiling points from certain databases, appear to be placeholders and are likely inaccurate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |
| CAS Number | 1197-05-3 | --INVALID-LINK-- |
| Appearance | Yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | Not reliably reported | - |
| Boiling Point | Not reliably reported | - |
| Density (Predicted) | 1.067 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.42 ± 0.10 | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents; moderate solubility in water. | --INVALID-LINK-- |
Discovery and History
There is a significant lack of information regarding the specific discovery and historical development of this compound. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), has a well-documented history, with its synthesis first reported in the early 20th century and subsequent extensive research into its pharmacological applications. The limited historical record for the 3'-isomer suggests it has not been a compound of significant synthetic or biological interest until potentially more recent, niche applications.
Synthesis of this compound
The most plausible and commonly employed method for the synthesis of aromatic amines from their corresponding nitro compounds is through reduction. Therefore, a proposed synthesis for this compound is the reduction of 3'-nitropropiophenone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reduction of 3'-Nitropropiophenone with Tin(II) Chloride
This protocol is adapted from established procedures for the reduction of aromatic nitro ketones.
Materials:
-
3'-Nitropropiophenone
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-nitropropiophenone (1 equivalent).
-
Add ethanol as a solvent.
-
Add tin(II) chloride dihydrate (3-4 equivalents) to the flask.
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12 to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and aromatic protons in the meta-substituted pattern. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Expected signals would include the carbonyl carbon, carbons of the ethyl group, and four distinct signals for the aromatic carbons.
-
IR Spectroscopy: Characteristic peaks would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and C-N stretching.
-
Mass Spectrometry: A GC-MS spectrum is available for 1-(3-aminophenyl)propan-1-one, which would show the molecular ion peak and characteristic fragmentation patterns.
Biological Activity
There is a notable lack of specific research on the biological activity of this compound. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), is a known methemoglobin-forming agent, which is the basis for its use as a cyanide antidote. It is generally understood that the position of the amino group on the phenyl ring is critical for this activity, with the para-position conferring the highest potency. The meta-position, as in this compound, is considered to result in the least biological activity among the isomers.
Analysis of 3'-Aminopropiophenone Material Safety Data Sheet: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
3'-Aminopropiophenone is an organic compound featuring a propiophenone structure with an amino group at the meta-position of the phenyl ring. While detailed, experimentally verified data is scarce, some predicted and basic properties have been reported.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1197-05-3 | ChemicalBook[1], CymitQuimica[2] |
| Molecular Formula | C₉H₁₁NO | ChemicalBook[1] |
| Molecular Weight | 149.19 g/mol | ChemicalBook[1] |
| Appearance | Yellow crystalline powder | ChemicalBook[1] |
| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 3.42 ± 0.10 | ChemicalBook[1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook[1] |
Note: The melting point, boiling point, and flash point are listed as 0°C on ChemicalBook, which is highly unlikely and suggests that this data is not available or is a placeholder.
Hazard Identification and Safety Information
The primary safety information available comes from generic risk and safety statements.
Table 2: Hazard and Safety Statements for this compound
| Type | Code | Description |
| Risk Statements | 36/37/38 | Irritating to eyes, respiratory system and skin.[1] |
| Safety Statements | 26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] |
| 36 | Wear suitable protective clothing.[1] |
These statements indicate that this compound should be handled with care, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the searched literature. For a compound with its suspected properties, standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing would typically be employed. These would include, but are not limited to:
-
Acute Oral Toxicity (OECD 420, 423, or 425): To determine the LD50 (the dose lethal to 50% of a test population).
-
Acute Dermal Toxicity (OECD 402): To assess the effects of skin contact.
-
Acute Inhalation Toxicity (OECD 403): To evaluate the effects of inhalation.
-
Skin Irritation/Corrosion (OECD 404): To determine if the chemical is irritating or corrosive to the skin.
-
Eye Irritation/Corrosion (OECD 405): To assess the potential for eye damage.
Without access to a full SDS, the results and specific methodologies used for this compound remain unknown.
Logical Structure of a Material Safety Data Sheet
To aid researchers in understanding the type of information that should be present in a comprehensive MSDS/SDS, the following diagram illustrates the standard sections and their logical flow.
References
3'-Aminopropiophenone and its Derivatives: A Review of a Sparsely Explored Chemical Space
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Aminopropiophenone, a positional isomer of the well-studied 4'-aminopropiophenone (PAPP), represents a chemical entity with largely uncharted potential in the realms of medicinal chemistry and drug development. While PAPP has garnered significant attention for its toxicological profile and application as a vertebrate pesticide, this compound and its derivatives remain conspicuously absent from the mainstream scientific literature. This in-depth technical guide aims to provide a comprehensive overview of the available information on this compound, explore potential synthetic routes to its derivatives, and highlight the significant knowledge gaps that present opportunities for future research.
Core Compound: this compound
This compound, also known as 1-(3-aminophenyl)propan-1-one, is an aromatic ketone with the chemical formula C₉H₁₁NO.[1] Basic chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1197-05-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Yellow crystalline powder | [2] |
The Well-Characterized Isomer: 4'-Aminopropiophenone (PAPP)
In stark contrast to the limited data on the 3'-amino isomer, 4'-aminopropiophenone (PAPP) is a well-documented compound.[3] It is a potent toxicant that induces methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4] This mechanism of action has led to its development and use as a humane vertebrate pesticide for the control of invasive predator species.[4][5] PAPP requires metabolic activation to its N-hydroxy derivative to exert its biological effect. The significant body of research on PAPP's synthesis, toxicology, and mechanism of action provides a valuable comparative framework for any future investigation into its positional isomers.
Potential Synthesis of this compound Derivatives: The Mannich Reaction
A versatile and widely used method for the synthesis of β-amino ketones is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine.[6] In the context of generating derivatives of this compound, one could envision a Mannich reaction starting with 3'-aminoacetophenone.
Below is a conceptual workflow for the synthesis of this compound derivatives via the Mannich reaction.
References
- 1. 1-(3-Aminophenyl)propan-1-one | C9H11NO | CID 2780884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1197-05-3 [m.chemicalbook.com]
- 3. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]
- 4. newzealandecology.org [newzealandecology.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Theoretical Insights into the Molecular Architecture of 3'-Aminopropiophenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Aminopropiophenone, a derivative of propiophenone, presents a molecule of interest in various chemical and pharmaceutical research domains. Understanding its three-dimensional structure at the atomic level is fundamental to elucidating its chemical reactivity, physical properties, and potential biological interactions. This technical guide provides an overview of the molecular structure of this compound, drawing from available spectroscopic data and outlining the framework for its theoretical investigation. While a comprehensive theoretical study providing optimized geometric parameters was not found in the reviewed literature, this document establishes the foundation for such an analysis and presents available experimental context.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C9H11NO.[1][2] Its structure consists of a propiophenone core substituted with an amino group at the meta-position (position 3) of the phenyl ring. The presence of the carbonyl group, the phenyl ring, and the amino group imparts specific chemical characteristics to the molecule, influencing its polarity, reactivity, and potential for intermolecular interactions such as hydrogen bonding.
Theoretical Molecular Geometry (Hypothetical Data Framework)
Table 1: Hypothetical Bond Lengths of this compound
| Bond | Atom 1 | Atom 2 | Bond Length (Å) (Theoretical) |
| C1-C2 | C | C | Data not available |
| C2-C3 | C | C | Data not available |
| C3-C4 | C | C | Data not available |
| C4-C5 | C | C | Data not available |
| C5-C6 | C | C | Data not available |
| C6-C1 | C | C | Data not available |
| C1-C7 | C | C | Data not available |
| C7=O8 | C | O | Data not available |
| C7-C9 | C | C | Data not available |
| C9-C10 | C | C | Data not available |
| C3-N11 | C | N | Data not available |
| N11-H12 | N | H | Data not available |
| N11-H13 | N | H | Data not available |
| ... | ... | ... | ... |
Table 2: Hypothetical Bond Angles of this compound
| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) (Theoretical) |
| C6-C1-C2 | C | C | C | Data not available |
| C1-C2-C3 | C | C | C | Data not available |
| C2-C3-C4 | C | C | C | Data not available |
| C3-C4-C5 | C | C | C | Data not available |
| C4-C5-C6 | C | C | C | Data not available |
| C5-C6-C1 | C | C | C | Data not available |
| C2-C1-C7 | C | C | C | Data not available |
| C6-C1-C7 | C | C | C | Data not available |
| C1-C7-O8 | C | C | O | Data not available |
| C1-C7-C9 | C | C | C | Data not available |
| O8-C7-C9 | O | C | C | Data not available |
| C7-C9-C10 | C | C | C | Data not available |
| C2-C3-N11 | C | C | N | Data not available |
| C4-C3-N11 | C | C | N | Data not available |
| ... | ... | ... | ... | ... |
Table 3: Hypothetical Dihedral Angles of this compound
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) (Theoretical) |
| C6-C1-C2-C3 | C | C | C | C | Data not available |
| C1-C2-C3-C4 | C | C | C | C | Data not available |
| C2-C3-C4-C5 | C | C | C | C | Data not available |
| C6-C1-C7-O8 | C | C | C | O | Data not available |
| C2-C1-C7-C9 | C | C | C | C | Data not available |
| C1-C7-C9-C10 | C | C | C | C | Data not available |
| C1-C2-C3-N11 | C | C | C | N | Data not available |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Synthesis of this compound
While various synthetic routes may exist, a general conceptual pathway for the synthesis of this compound could involve the following key steps. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for yield and purity.[5]
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Methodology (General Example):
-
Reduction of 3'-Nitropropiophenone: 3'-Nitropropiophenone is dissolved in a suitable solvent (e.g., ethanol). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is added to the solution.
-
Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the completion of the reduction.
-
Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted into an organic solvent.
-
Purification: The crude product is purified using methods such as recrystallization from an appropriate solvent system or column chromatography to yield pure this compound.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
Signaling Pathways and Logical Relationships (Illustrative)
To illustrate how this compound might be studied in a biological context, the following diagram depicts a hypothetical signaling pathway where its interaction with a target receptor could be investigated. This is a generalized representation and does not reflect known interactions of this specific molecule.
Caption: Hypothetical signaling pathway for investigating molecular interactions.
Conclusion
This technical guide has outlined the key structural aspects and analytical considerations for the study of this compound. While a comprehensive set of theoretical molecular geometry parameters is not currently available in the public domain, the framework for such an analysis has been presented. The provided experimental outlines for synthesis and characterization serve as a practical guide for researchers. Future computational studies are needed to provide the detailed quantitative data that will enable a deeper understanding of this molecule's structure-activity relationships, which is of paramount importance for its potential applications in drug development and other scientific fields.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3'-Aminopropiophenone from 3-Nitropropiophenone
Introduction
3'-Aminopropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring both a ketone and an aniline functional group, makes it a versatile building block. The most common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3'-nitropropiophenone. This process requires a chemoselective reduction of the nitro group while preserving the ketone functionality. This document provides detailed protocols for this transformation using various established methods, along with comparative data to aid researchers in selecting the most suitable procedure for their needs.
Reaction Scheme
The overall transformation is the reduction of the nitro group on 3-nitropropiophenone to an amine group, yielding this compound.

Figure 1. General reaction scheme for the reduction of 3'-nitropropiophenone to this compound.
Overview of Synthetic Methods
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on factors such as substrate sensitivity, desired yield, cost, and environmental considerations. For the synthesis of this compound, the key challenge is the selective reduction of the nitro group in the presence of the ketone.
-
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or platinum on titanium dioxide (Pt/TiO2) with hydrogen gas.[1][2][3][4] It is generally a clean and high-yielding method. The choice of catalyst and reaction conditions can be optimized to ensure the ketone group is not reduced.[1]
-
Metal-Acid Reductions: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.[5][6] These methods are robust and inexpensive but may require stoichiometric amounts of metal and can generate significant waste.
-
Metal-Catalyzed Transfer Hydrogenation: This approach uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a metal catalyst.[7][8] This avoids the need for high-pressure hydrogen gas, making it a more convenient laboratory procedure. Iron-based systems, such as iron powder with ammonium chloride or iron(III) chloride, are particularly common due to their low cost and toxicity.[7][9][10]
Data Presentation
The following table summarizes various catalytic systems and their typical performance for the reduction of nitroarenes. While specific data for 3-nitropropiophenone is limited in the literature, these examples provide a strong basis for protocol development.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | |||||
| 5% Pt/C, H₂ | Methanol | 60 | - | High | Effective for nitro group reduction.[11] |
| 0.3 wt% Pt/TiO₂, H₂ | Ethanol | 80 | - | ~100 | Highly selective for the nitro group over the ketone.[1] |
| 10% Pd/C, H₂ | Ethanol | Room Temp | - | High | A very common and generally effective method.[2] |
| Metal-Acid/Salt Systems | |||||
| Sn, conc. HCl | - | Reflux | 0.5 - 1 | Good | A classic, robust method.[5] |
| Fe, HCl | Ethanol/Water | 55 - 65 | 1 - 3 | >90 | Known as the Béchamp reduction; cost-effective.[10] |
| Zn, NH₄Cl | Ethanol/Water | 50 | 1 - 3 | >90 | Milder conditions compared to strong acid systems.[10][12] |
| Transfer Hydrogenation | |||||
| Fe powder, H₂O | Mechanochemical | Room Temp | - | High | A green chemistry approach.[7] |
| FeCl₃·6H₂O, Hydrazine | Water | 100 | 12 | High | Water-based, reusable catalytic system.[7] |
Experimental Protocols
Herein are detailed protocols for two common methods for the synthesis of this compound from 3-nitropropiophenone.
Protocol 1: Catalytic Hydrogenation using Pt/TiO₂
This protocol is adapted from studies showing high selectivity for nitro group reduction in the presence of a ketone using a platinum catalyst.[1]
Materials:
-
3'-Nitropropiophenone (1 eq.)
-
0.3 wt% Pt/TiO₂ catalyst (S/C ratio ~2500)
-
Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite or another filter aid
Equipment:
-
High-pressure autoclave or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a high-pressure autoclave, add 3'-nitropropiophenone and the 0.3 wt% Pt/TiO₂ catalyst.
-
Add ethanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Seal the autoclave and purge the system with nitrogen gas several times to remove any oxygen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC-MS). The reaction is typically complete when hydrogen uptake ceases.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
This protocol is a classic and cost-effective method for reducing aromatic nitro compounds.[10] It is known to be tolerant of ketone functional groups.
Materials:
-
3'-Nitropropiophenone (1 eq., 50 mmol)
-
Iron powder (<10 μm, 5 eq., 250 mmol)
-
Concentrated Hydrochloric Acid (0.5 eq., 25 mmol)
-
Ethanol
-
Celite
-
Isopropyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature control
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge a 250 mL three-necked round-bottom flask with ethanol (80 mL).
-
With efficient stirring, add the iron powder in portions, followed by the concentrated hydrochloric acid.
-
Add a 25% aqueous ammonium chloride solution (40 mL).
-
Add the 3'-nitropropiophenone (50 mmol) in portions over 30 minutes. The reaction is exothermic, so maintain the internal temperature between 65-80°C.
-
After the addition is complete, stir the reaction mixture at 55-65°C for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 40°C and add ethanol (100 mL) followed by Celite (20 g).
-
Filter the mixture through a pad of Celite with suction. Wash the filter cake with ethanol (100 mL).
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
To the residue, add isopropyl acetate (120 mL) and saturated NaHCO₃ solution (50 mL).
-
Stir the biphasic mixture, then transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (30 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude this compound. The purity is often high (>97%), but it can be further purified if needed.[10]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Catalytic Reduction of 3'-Nitropropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various catalytic methods for the selective reduction of 3'-nitropropiophenone to 3'-aminopropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below offer step-by-step instructions for performing these reductions using common heterogeneous catalysts.
Introduction
The reduction of the nitro group in 3'-nitropropiophenone to an amine is a critical transformation in organic synthesis. The primary challenge lies in achieving high chemoselectivity, reducing the nitro group while leaving the ketone functionality intact. Catalytic hydrogenation is a widely employed, efficient, and environmentally benign method for this purpose. This document outlines protocols for three common and effective catalytic systems: Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum on Titanium Dioxide (Pt/TiO₂).
Catalytic Reduction Methods: A Comparative Overview
The choice of catalyst and reaction conditions can significantly impact the yield, selectivity, and reaction time. Below is a summary of quantitative data for different catalytic systems, primarily based on the reduction of the closely related 3'-nitroacetophenone, which serves as an excellent model for 3'-nitropropiophenone.
| Catalyst | Hydrogen Source & Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (0.5-0.6 MPa) | Methanol | 60-70 | 0.75 | 95-97 | [1] |
| Raney® Nickel | H₂ (1950 psi) | Ethanol | 50 | Not specified | 71 | [2] |
| Raney® Nickel | Formic Acid | Methanol | Room Temp | 0.17-0.5 | 80-90 | [3] |
| Pt/N-TiO₂ | H₂ (0.5 MPa) | Isopropanol | 30 | 0.13 | >99 | [4][5] |
| Pt@TiO₂–GAP | H₂ (1 atm) | Methanol | Room Temp | 2 | 99 | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for the reduction of 3'-nitroacetophenone and is expected to provide high yields for 3'-nitropropiophenone.[1]
Materials:
-
3'-Nitropropiophenone
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas source
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
To a high-pressure autoclave, add 3'-nitropropiophenone (e.g., 40 g).
-
Add methanol (e.g., 160 g) to dissolve the starting material.
-
Carefully add 10% Pd/C catalyst (e.g., 3.5 g) to the reaction mixture.
-
Seal the autoclave and purge with nitrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen gas to 0.5-0.6 MPa.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Maintain the temperature and pressure for approximately 45 minutes. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate containing the product, this compound, can be further purified by recrystallization or column chromatography.
Caption: Workflow for Pd/C Catalyzed Hydrogenation.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This protocol describes a high-pressure hydrogenation using Raney® Nickel, adapted from a procedure for 3'-nitroacetophenone.[2]
Materials:
-
3'-Nitropropiophenone
-
Raney® Nickel catalyst (handle with care as it can be pyrophoric)[7]
-
Absolute Ethanol
-
Hydrogen gas source
-
High-pressure shaker apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 3'-nitropropiophenone (e.g., 295 g) in absolute ethanol (e.g., 1.1 L).
-
Carefully add Raney® Nickel catalyst (e.g., 1.5 tablespoons) to the solution.
-
Seal the vessel and place it in a shaker apparatus.
-
Purge the vessel with nitrogen, then fill with hydrogen to an initial pressure of 1950 psi.
-
Begin shaking and heat the mixture to 50 °C.
-
Continue the reaction until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst.
-
Evaporate the solvent from the filtrate.
-
The residue can be triturated with a cold, acidic aqueous solution (e.g., HCl) to protonate the amine, which can then be isolated by basification and extraction or filtration.
Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.
Protocol 3: Catalytic Hydrogenation using Platinum on Titanium Dioxide (Pt/TiO₂)
This protocol is based on the highly efficient and selective reduction of nitroarenes using a Pt/TiO₂ catalyst under mild conditions.[4][5][6]
Materials:
-
3'-Nitropropiophenone
-
Pt/TiO₂ catalyst (e.g., Pt@TiO₂–GAP or Pt/N-TiO₂)
-
Methanol or Isopropanol
-
Hydrogen gas source (e.g., a hydrogen balloon for atmospheric pressure)
-
Reaction flask with a magnetic stirrer
Procedure:
-
To a round-bottom flask, add 3'-nitropropiophenone (1 mmol).
-
Add the solvent, either methanol (5 mL) or isopropanol (5 mL).
-
Add the Pt/TiO₂ catalyst (e.g., 100 mg of Pt@TiO₂–GAP or an appropriate amount of Pt/N-TiO₂).
-
Seal the flask and purge with hydrogen gas.
-
Connect a hydrogen balloon to the flask to maintain a hydrogen atmosphere (approx. 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2 hours for Pt@TiO₂–GAP).
-
Upon completion, dilute the mixture with a suitable solvent like ethyl acetate.
-
Separate the catalyst by filtration or centrifugation.
-
The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Reaction Mechanism
The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process involving multiple steps. A generally accepted pathway is illustrated below.
Caption: Generalized Reaction Pathway for Nitro Group Reduction.
Safety Precautions
-
Catalytic hydrogenation reactions should be carried out in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Some catalysts, like Raney® Nickel and dry Pd/C, can be pyrophoric and may ignite upon exposure to air. Handle them under an inert atmosphere or wetted with a solvent.[7]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions under pressure should be conducted behind a blast shield.
By following these protocols and safety guidelines, researchers can effectively and safely perform the catalytic reduction of 3'-nitropropiophenone to obtain the desired this compound in high yield and purity.
References
- 1. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Collection - Highly Effective NâTiO2 Supported Pt Catalyst for Selective Hydrogenation of Nitroarenes under Mild Conditions - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. Raney Nickel [commonorganicchemistry.com]
3'-Aminopropiophenone: A Versatile Building Block in Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3'-Aminopropiophenone, a versatile aromatic ketone, is a valuable building block for organic synthesis, particularly in the development of heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring a reactive ketone and an amino group on the phenyl ring, allows for its participation in a variety of important organic reactions, including the Claisen-Schmidt condensation for the synthesis of chalcones.
Application in the Synthesis of Bioactive Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. This compound serves as a key precursor for the synthesis of chalcones with potential antimicrobial properties.
A notable example is the synthesis of (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one . This compound has been investigated for its ability to combat bacterial resistance, specifically as a potential efflux pump inhibitor in multidrug-resistant Staphylococcus aureus.[1][2] Efflux pumps are proteins in bacteria that can expel antibiotics, and their inhibition can restore the efficacy of existing drugs.[3][4][5][6]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
The synthesis of (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[1][7][8]
Reaction Scheme:
Figure 1: General scheme for the Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Dimethylaminobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve equimolar amounts of this compound and 4-dimethylaminobenzaldehyde in ethanol.
-
Slowly add a solution of sodium hydroxide to the mixture while stirring.
-
Continue stirring at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to precipitate the crude chalcone.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[9][10]
Quantitative Data:
| Reactant A | Reactant B | Product | Yield |
| This compound | 4-Dimethylaminobenzaldehyde | (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one | High |
Note: The specific yield can vary depending on the reaction scale and purification method.
Characterization Data:
The structure of the synthesized chalcone is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Potential in Other Key Organic Reactions
While the synthesis of chalcones is a well-documented application, the reactive nature of this compound suggests its utility in other significant organic transformations.
Mannich Reaction
The presence of an α-hydrogen to the carbonyl group in this compound makes it a suitable substrate for the Mannich reaction. This three-component condensation with an aldehyde (like formaldehyde) and a primary or secondary amine yields β-amino-carbonyl compounds, known as Mannich bases.[10][11][12] These products are valuable intermediates for the synthesis of various pharmaceuticals and natural products.
Figure 2: Proposed workflow for the Mannich reaction.
Synthesis of Quinolines
This compound is a potential starting material for the synthesis of quinoline derivatives through reactions like the Friedländer annulation.[13] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The resulting quinoline scaffold is a core structure in many antimalarial, antibacterial, and anticancer agents.
Synthesis of Pyrimidines
The versatile reactivity of this compound also extends to the potential synthesis of pyrimidines. Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous synthetic drugs with a wide range of biological activities. Various synthetic strategies could be employed to construct the pyrimidine ring using this compound as a key building block.[9][14]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its demonstrated application in the synthesis of bioactive chalcones, coupled with its potential for use in Mannich reactions and the construction of other important heterocyclic systems like quinolines and pyrimidines, highlights its significance for researchers, scientists, and drug development professionals. Further exploration of the synthetic utility of this compound is expected to lead to the discovery of novel compounds with important biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labiotech.eu [labiotech.eu]
- 5. mdpi.com [mdpi.com]
- 6. Repurposing approved drugs as potential efflux pump inhibitors in multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
Application Notes: 3'-Aminopropiophenone as a Versatile Intermediate for the Synthesis of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Aminopropiophenone is a valuable chemical scaffold that holds significant potential as a starting material for the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring a reactive ketone, an aromatic amine, and a flexible propionyl chain, allows for a variety of chemical modifications to generate novel compounds with potential therapeutic activities. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potential novel antidepressant candidate via a Mannich-type reaction, a cornerstone of medicinal chemistry.
Introduction
The propiophenone backbone is a well-established pharmacophore present in numerous centrally acting agents. For instance, bupropion, a widely prescribed antidepressant, is a propiophenone derivative. While the synthesis of bupropion traditionally starts from 3'-chloropropiophenone, the use of this compound as a starting material opens up avenues for the creation of novel analogs with potentially improved pharmacological profiles. The aromatic amino group of this compound can be readily functionalized, allowing for the introduction of various substituents to modulate properties such as receptor binding, selectivity, and pharmacokinetics.
This application note focuses on a hypothetical synthetic route to a novel antidepressant candidate, "3'-(Dimethylaminomethyl)-aminopropiophenone," employing a Mannich reaction. The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a structural motif found in many biologically active molecules.
Proposed Synthetic Application: Synthesis of a Novel Antidepressant Candidate
A plausible application of this compound is in the synthesis of novel monoamine reuptake inhibitors, a class of drugs commonly used to treat depression. The proposed synthesis involves a Mannich reaction to introduce a dimethylaminomethyl group at the ortho position to the amino group on the aromatic ring. This modification is hypothesized to enhance the compound's interaction with monoamine transporters.
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for the synthesis of the hypothetical antidepressant candidate "3'-(Dimethylaminomethyl)-aminopropiophenone" from this compound.
Caption: Synthetic workflow for the Mannich reaction of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3'-(Dimethylaminomethyl)-aminopropiophenone via Mannich Reaction
Materials:
-
This compound (1.0 eq)
-
Dimethylamine (1.2 eq, as a 40% aqueous solution)
-
Formaldehyde (1.2 eq, as a 37% aqueous solution)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of hydrochloric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylamine (1.2 eq) followed by the dropwise addition of formaldehyde (1.2 eq) while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3'-(Dimethylaminomethyl)-aminopropiophenone.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of 3'-(Dimethylaminomethyl)-aminopropiophenone. The data are representative of typical yields and purities achievable for Mannich reactions of aromatic amines.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 149.19 g/mol |
| Final Product | 3'-(Dimethylaminomethyl)-aminopropiophenone |
| Molecular Weight | 206.28 g/mol |
| Theoretical Yield | Based on 1:1 stoichiometry |
| Actual Yield (Hypothetical) | 65% |
| Purity (by HPLC) | >98% |
| Appearance | Yellowish oil |
Proposed Mechanism of Action and Signaling Pathway
The synthesized compound, 3'-(Dimethylaminomethyl)-aminopropiophenone, is a structural analog of known antidepressants that act as monoamine reuptake inhibitors. It is hypothesized that this compound will primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), thereby increasing the synaptic concentrations of these neurotransmitters.
Signaling Pathway: Inhibition of Monoamine Reuptake
The diagram below illustrates the proposed mechanism of action at a synaptic level.
Caption: Proposed inhibition of monoamine reuptake by the synthesized compound.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel pharmaceutical intermediates. The presented hypothetical application in the synthesis of a potential antidepressant via the Mannich reaction highlights a practical and efficient route to new chemical entities. The ability to easily modify the amino group and the propiophenone core allows for the generation of a library of compounds for screening and lead optimization in drug discovery programs. Further investigation into the derivatization of this compound is warranted to fully explore its potential in medicinal chemistry.
Application Notes and Protocols: Ketone Group Reactions of 1-(3-aminophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-aminophenyl)propan-1-one, also known as 3'-aminopropiophenone, is a versatile chemical intermediate possessing two reactive functional groups: a ketone and an aromatic primary amine. The ketone group, in particular, serves as a key handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for several key reactions involving the ketone moiety of 1-(3-aminophenyl)propan-1-one. The presence of the amino group can influence the reactivity of the ketone and may require specific reaction conditions or protective strategies.
I. Reduction of the Ketone
The reduction of the carbonyl group in 1-(3-aminophenyl)propan-1-one to a secondary alcohol yields 1-(3-aminophenyl)propan-1-ol, a valuable chiral building block.
A. Sodium Borohydride Reduction
Sodium borohydride (NaBH4) is a mild and selective reducing agent for ketones. It offers high chemoselectivity, leaving the aromatic ring and the amino group intact.
Reaction Scheme:
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Substrate | 1-(3-aminophenyl)propan-1-one | General Knowledge |
| Reagent | Sodium Borohydride (NaBH4) | [1][2][3] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | [2] |
| Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 30 minutes to 2 hours | [5] |
| Typical Yield | 70-95% | [5][6] |
Experimental Protocol:
-
Dissolve 1-(3-aminophenyl)propan-1-one (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminophenyl)propan-1-ol.
-
Purify the product by column chromatography on silica gel if necessary.
Workflow Diagram:
B. Catalytic Hydrogenation
Catalytic hydrogenation offers a green alternative for the reduction of the ketone.
Reaction Scheme:
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Substrate | 1-(3-aminophenyl)propan-1-one | General Knowledge |
| Catalyst | Raney Nickel, Palladium on Carbon (Pd/C) | [7] |
| Hydrogen Pressure | 50 psi | [7] |
| Solvent | Methanolic Ammonia | [7] |
| Temperature | Room temperature to 50 °C | General Knowledge |
| Typical Yield | High to quantitative | [7] |
Experimental Protocol:
-
In a high-pressure reactor, place 1-(3-aminophenyl)propan-1-one (1.0 eq) and Raney Nickel (5-10 wt%) in methanolic ammonia.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Carefully depressurize the reactor and filter the catalyst through a pad of Celite.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
II. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting the ketone into an imine or enamine intermediate, which is then reduced in situ to an amine.[8][9]
Reaction Scheme:
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Substrate | 1-(3-aminophenyl)propan-1-one | General Knowledge |
| Amine | Primary or secondary amines | [10] |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3) | [9] |
| Solvent | Methanol, Dichloroethane (DCE) | [10] |
| Catalyst | Acetic acid (for imine formation) | [10] |
| pH | Weakly acidic (pH 4-6) | [8] |
| Typical Yield | 60-90% | General Knowledge |
Experimental Protocol:
-
To a solution of 1-(3-aminophenyl)propan-1-one (1.0 eq) and a primary amine (1.1 eq) in methanol, add acetic acid to adjust the pH to approximately 5.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1M NaOH solution until the pH is basic.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
Signaling Pathway Diagram:
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for N-acylation of 3'-Aminopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of 3'-aminopropiophenone, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established methods for the acylation of aromatic amines.
Introduction
N-acylation is a fundamental reaction in organic synthesis that involves the introduction of an acyl group onto an amine. In the context of this compound, this reaction targets the primary amino group on the aromatic ring, forming a stable amide linkage. This modification can significantly alter the physicochemical and biological properties of the parent molecule, making it a crucial step in the generation of novel chemical entities. The resulting N-acyl-3'-aminopropiophenone derivatives serve as versatile intermediates for the synthesis of a wide range of more complex molecules.
Data Presentation
The following tables summarize the typical reagents, stoichiometry, and expected outcomes for the N-acylation of this compound with common acylating agents. Yields are estimated based on similar reactions reported in the literature for aromatic amines.
Table 1: N-Acetylation of this compound
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 149.19 | (user defined) |
| Acetic Anhydride | 1.1 - 1.5 | 102.09 | (calculated) |
| Base (e.g., Pyridine) | 1.2 - 2.0 | 79.10 | (calculated) |
| Solvent (e.g., DCM) | - | - | (to desired conc.) |
| Product | 191.23 | ||
| Expected Yield | 85-95% |
Table 2: N-Benzoylation of this compound
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 149.19 | (user defined) |
| Benzoyl Chloride | 1.1 - 1.2 | 140.57 | (calculated) |
| Base (e.g., Triethylamine) | 1.2 - 1.5 | 101.19 | (calculated) |
| Solvent (e.g., DCM) | - | - | (to desired conc.) |
| Product | 253.30 | ||
| Expected Yield | 90-98% |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the acetylation of this compound using acetic anhydride and pyridine as a base.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, slowly add pyridine (1.5 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)[1]
This protocol details the benzoylation of this compound using benzoyl chloride and triethylamine as a base.[1]
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
General N-Acylation Reaction Mechanism
Caption: General mechanism of N-acylation.
Experimental Workflow for N-Acylation
Caption: Experimental workflow for N-acylation.
References
Synthesis of Novel Heterocyclic Scaffolds from 3'-Aminopropiophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds, including pyrazolines, pyrimidines, and benzodiazepines, utilizing 3'-aminopropiophenone as a versatile starting material. The synthetic strategy involves an initial Claisen-Schmidt condensation to form a key chalcone intermediate, followed by subsequent cyclization reactions to yield the target heterocyclic scaffolds. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities. This guide offers detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflows.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The inherent reactivity and structural features of this compound, possessing both an amino group and a reactive keto-ethyl moiety, make it an attractive precursor for the synthesis of diverse heterocyclic systems. This document outlines a two-step synthetic pathway commencing with the synthesis of a chalcone derivative from this compound, which then serves as a versatile synthon for the construction of pyrazoline, pyrimidine, and benzodiazepine rings. These heterocyclic cores are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable targets for drug development programs.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The initial step involves the synthesis of a chalcone intermediate from this compound, which is then utilized in parallel syntheses to generate the desired heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of (2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 4-(dimethylamino)benzaldehyde.
Materials:
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Distilled water
-
Glacial acetic acid
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 50 mL of ethanol.
-
Slowly add a solution of potassium hydroxide (20 mmol in 10 mL of water) to the flask with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Yield and Characterization: The expected yield and key characterization data for the synthesized chalcone are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Chalcone Intermediate | C₁₈H₂₀N₂O | 280.37 | 85-90 | 130-132 |
Protocol 2: Synthesis of Pyrazoline Derivatives
This protocol details the cyclization of the chalcone intermediate with hydrazine hydrate to form a pyrazoline derivative.
Materials:
-
(2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone)
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from ethanol to obtain the pure pyrazoline derivative.
Protocol 3: Synthesis of Pyrimidine (Thione) Derivatives
This protocol describes the synthesis of a pyrimidine (thione) derivative from the chalcone intermediate and thiourea.
Materials:
-
(2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone)
-
Thiourea
-
Ethanolic Potassium Hydroxide
Procedure:
-
Dissolve the chalcone (5 mmol) and thiourea (5 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Add 5 mL of ethanolic potassium hydroxide solution (10% w/v).
-
Reflux the mixture for 10-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
Protocol 4: Synthesis of Benzodiazepine Derivatives
This protocol outlines the synthesis of a benzodiazepine derivative via the reaction of the chalcone intermediate with o-phenylenediamine.
Materials:
-
(2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone)
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, take a mixture of the chalcone (5 mmol) and o-phenylenediamine (5 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 12-15 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
The solid product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized heterocyclic compounds. Please note that the exact yields and melting points may vary depending on the specific reaction conditions and purity of the reagents.
| Heterocycle | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| Pyrazoline | Chalcone, Hydrazine Hydrate | C₁₈H₂₂N₄ | 294.40 | 75-85 | 155-158 |
| Pyrimidine (Thione) | Chalcone, Thiourea | C₁₉H₂₀N₄S | 336.46 | 60-70 | 210-213 |
| Benzodiazepine | Chalcone, o-Phenylenediamine | C₂₄H₂₄N₄ | 368.48 | 65-75 | 180-183 |
Signaling Pathways and Biological Relevance
Many heterocyclic compounds derived from chalcones exhibit significant biological activities by interacting with various cellular signaling pathways. For instance, some pyrazoline derivatives have been shown to act as inhibitors of enzymes like monoamine oxidase (MAO), which is a key target in the treatment of depression and neurodegenerative diseases. Pyrimidine derivatives are known to interfere with DNA synthesis and repair pathways, making them potent anticancer and antimicrobial agents. Benzodiazepines are well-known for their action on the central nervous system, primarily by modulating the activity of GABA-A receptors.
Conclusion
The synthetic protocols detailed in this document provide a robust framework for the generation of novel pyrazoline, pyrimidine, and benzodiazepine derivatives from the readily available starting material, this compound. The formation of a key chalcone intermediate offers a divergent point for the synthesis of a library of heterocyclic compounds. The potential for these scaffolds to exhibit a range of biological activities underscores their importance in medicinal chemistry and drug discovery. The provided protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers in these fields.
Application Notes and Protocols: 3'-Aminopropiophenone as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Aminopropiophenone is a versatile chemical intermediate that serves as a key starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its propiophenone backbone and the presence of an amino group at the meta position make it a valuable precursor for the construction of a range of pharmacologically active molecules. These application notes provide a comprehensive overview of the use of this compound in the synthesis of notable APIs, including detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action.
APIs Synthesized from this compound Precursors
While 3'-aminopropiopiophenone itself can be utilized, it is more common to see closely related propiophenone derivatives, such as 3'-chloropropiophenone, serving as the direct precursor in multi-step syntheses. The following sections detail the synthesis of prominent APIs originating from this structural class.
Bupropion: An Atypical Antidepressant
Bupropion is a widely prescribed atypical antidepressant and smoking cessation aid.[1] Its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) distinguishes it from other classes of antidepressants.[1][2] The synthesis of bupropion hydrochloride typically commences with the α-bromination of a substituted propiophenone, followed by amination.[3][4]
Quantitative Data for Bupropion Synthesis:
| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |
| α-Bromination | m-Chloropropiophenone | Bromine, Dichloromethane | - | - | - | [3] |
| α-Bromination (Greener) | m-Chloropropiophenone | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TSA), Acetonitrile | 60-65°C, 2h | 99.95% | - | [5] |
| Amination | m-Chloro-α-bromopropiophenone | t-Butylamine, Acetonitrile | - | - | - | [4] |
| One-Pot Synthesis | m-Chloropropiophenone | Br2, CH2Cl2, then t-butylamine, NMP | - | 75-85% (overall) | High | [3] |
| Greener Synthesis | m-Chloropropiophenone | NBS, Cyrene, then t-butylamine, Ethyl acetate | - | 68% (overall) | - | [6] |
| Salt Formation | Bupropion free base | HCl in Isopropyl alcohol | 0-10°C | - | 100% (GC) | [5] |
Experimental Protocol: One-Pot Synthesis of Bupropion Hydrochloride [3][7]
-
Bromination: Dissolve m-chloropropiophenone (1.0 g, 5.9 mmol) in dichloromethane (5.0 mL) in a 50 mL round-bottom flask with magnetic stirring.[7] Add a solution of bromine in dichloromethane dropwise until a persistent orange color is observed.
-
Solvent Removal: Remove the solvent under reduced pressure.[3]
-
Amination: To the residue, add t-butylamine and N-methylpyrrolidinone (NMP).[3] Warm the mixture briefly.
-
Work-up: Quench the reaction with water and extract the aqueous layer three times with 25 mL portions of ether.[3][7]
-
Salt Formation: Combine the ether extracts and add concentrated HCl dropwise with stirring until the pH of the solution is less than 3.[3][7]
-
Isolation: Collect the precipitated white crystals of bupropion hydrochloride by filtration, wash with cold ether, and dry.[7]
Bupropion Synthesis Workflow:
Caption: Synthetic pathway for Bupropion HCl.
Bupropion Mechanism of Action:
Bupropion enhances neurotransmission by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[8]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3'-Aminopropiophenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Aminopropiophenone. The following information is designed to help improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and dependable route for the synthesis of this compound is a two-step process. This involves the nitration of propiophenone to form 3'-nitropropiophenone, followed by the selective reduction of the nitro group to an amine. This method is favored due to the ready availability of the starting material and generally good yields for the reduction step.
Q2: How can I synthesize the precursor, 3'-nitropropiophenone?
A2: 3'-Nitropropiophenone is typically synthesized by the nitration of propiophenone using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. It is crucial to maintain a low temperature (typically between -5 to 0 °C) during the addition of the nitrating mixture to control the reaction and prevent the formation of dinitro byproducts.[1]
Q3: What are the most common side products I might encounter during the reduction of 3'-nitropropiophenone?
A3: The most prevalent side products are formed from the incomplete reduction of the nitro group. These include nitroso and hydroxylamine intermediates, which can condense to form colored impurities like azo and azoxy compounds. Over-reduction is also a possibility, where the ketone functional group is reduced to an alcohol, or under very harsh conditions, the aromatic ring may be hydrogenated.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 3'-nitropropiophenone starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the this compound product.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Increase the stoichiometric ratio of the reducing agent.- For catalytic hydrogenation, ensure the catalyst is fresh and active. If necessary, increase the catalyst loading.[2] |
| Side Product Formation | - Optimize the reaction temperature. Higher temperatures can sometimes promote the formation of byproducts.- For catalytic hydrogenation, select a more chemoselective catalyst. For instance, platinum on titanium dioxide (Pt/TiO₂) has demonstrated high selectivity for the nitro group reduction over the ketone.[3]- In metal/acid reductions (e.g., Sn/HCl or Fe/HCl), ensure a sufficient amount of acid is present to maintain a reducing environment throughout the reaction.[4][5] |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.- Adjust the pH of the aqueous layer to be basic before extraction to ensure the amine product is in its free base form, which is more soluble in organic solvents. |
Problem 2: The final product is colored (yellow, orange, or red).
| Potential Cause | Troubleshooting Steps |
| Presence of Azo/Azoxy Impurities | - These colored impurities arise from the condensation of partially reduced intermediates. Ensure the reaction goes to completion by extending the reaction time or using a more active reducing system.- Maintain a consistently reducing environment. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. |
| Oxidation of the Product | - this compound, like many anilines, can be susceptible to air oxidation, which can lead to coloration. It is advisable to work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a dark, cool place under an inert atmosphere. |
Data Presentation: Comparison of Reduction Methods
| Reduction Method | Typical Reagents | Typical Yield Range | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 85-99% | High yields, clean reaction, easy product isolation. | Potential for over-reduction of the ketone or aromatic ring, catalyst can be expensive and pyrophoric. |
| Metal/Acid Reduction | Sn / conc. HCl | 70-85% | Cost-effective, good selectivity for the nitro group.[4] | Requires stoichiometric amounts of metal, workup can be tedious due to the need to remove metal salts.[4][6] |
| Metal/Acid Reduction | Fe / conc. HCl or Acetic Acid | 75-90% | Inexpensive, environmentally safer than tin, good selectivity.[5] | Can require longer reaction times, workup involves removal of iron sludge. |
Experimental Protocols
Protocol 1: Synthesis of 3'-Nitropropiophenone
This protocol is adapted from the synthesis of the similar compound, 3-nitroacetophenone.[1]
Materials:
-
Propiophenone
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethanol
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 37 mL of concentrated sulfuric acid.
-
Cool the flask in an ethanol-dry ice bath to 0 °C.
-
Slowly add 0.125 mol of propiophenone dropwise, ensuring the temperature does not exceed 5 °C.
-
Cool the mixture to -7 °C.
-
Slowly add a pre-cooled nitrating mixture of 15 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid, maintaining the reaction temperature between -5 and 0 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring at this temperature for another 10 minutes.
-
Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.
-
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 3'-nitropropiophenone.
Protocol 2: Reduction of 3'-Nitropropiophenone with Tin and Hydrochloric Acid
This protocol is based on the reduction of 3'-nitroacetophenone.[4][6]
Materials:
-
3'-Nitropropiophenone
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3'-nitropropiophenone (1 equivalent) and granulated tin (2-3 equivalents).
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Heat the mixture to reflux with stirring for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully basify the filtrate with a concentrated NaOH solution until the pH is approximately 10. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Solved Experiment 44B: Reduction of 3-Nitroacetophenone with | Chegg.com [chegg.com]
Technical Support Center: Purification of Crude 3'-Aminopropiophenone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3'-Aminopropiophenone by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The selection of a suitable solvent is critical and may require preliminary small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a few drops of the chosen solvent.
-
Observe the solubility at room temperature. The ideal solvent should show low solubility.
-
Gently heat the test tube. The compound should be completely soluble at the solvent's boiling point.
-
Allow the solution to cool to room temperature, and then in an ice bath. A good yield of crystals should form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the charcoal or other insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. A desiccator can be used for more efficient drying.
-
-
Analysis:
-
Determine the melting point of the purified crystals and calculate the percent recovery.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |
| Water | High | Low | Moderate to High |
| Ethanol | High | Moderate | High |
| Isopropanol | Medium | Low to Moderate | High |
| Acetone | Medium | Moderate | High |
| Toluene | Low | Low | Moderate |
| Hexane | Low | Very Low | Low |
Note: This table is based on the general principle of "like dissolves like" and the expected properties of an aromatic amine and ketone. Experimental verification is highly recommended to determine the optimal solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.[1][2][3] - The solution was not cooled sufficiently. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and cool again.[1] - Cool the solution in an ice-salt bath for a longer period. - Try a different solvent or a mixed solvent system. |
| "Oiling Out" (Formation of a liquid instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent.[1][4] - The solution is supersaturated and cooling too quickly.[5] - High concentration of impurities depressing the melting point.[4] | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[1][5] - Try a lower-boiling point solvent. - Use activated charcoal to remove impurities.[5] - Scratch the inside of the flask with a glass rod to induce crystallization.[6] |
| Crystals Form Too Quickly | - The solution is too concentrated. - The solution cooled too rapidly. | - Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[1] |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Use activated charcoal to decolorize the solution before crystallization.[6] |
| Difficulty Filtering | - Crystals are too fine. | - Allow the solution to cool more slowly to form larger crystals. - Ensure a good seal on the Buchner funnel and that the filter paper is the correct size. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[7] It should also either not dissolve impurities at all or dissolve them very well so they remain in the solution (mother liquor) after cooling. Preliminary solubility tests with small amounts of your crude product in different solvents are the best way to determine the optimal choice.
Q2: What is "oiling out" and how can I prevent it?
A2: "Oiling out" is when the compound separates from the solution as a liquid rather than solid crystals.[1][6] This often happens when the compound's melting point is lower than the solution's temperature or when there are significant impurities.[1] To prevent this, you can use a lower-boiling point solvent, ensure a slower cooling rate, or add slightly more solvent to prevent premature saturation at a high temperature.[3][5]
Q3: My yield is very low. What are the common reasons for this?
A3: A low yield can result from several factors, including using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[1][2] Other reasons include premature crystallization during a hot filtration step or washing the collected crystals with too much or warm solvent.
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If crystals do not form spontaneously, the solution may be supersaturated.[2][3] You can try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.[2][6] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[2]
Q5: Is it possible to recover the product if I add too much solvent?
A5: Yes. If you have added too much solvent, you can carefully heat the solution to boil off the excess solvent until you reach the saturation point again.[1] You can test for saturation by dipping a glass rod in the solution and seeing if crystals form on the rod as it dries.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Synthesis of 3'-Aminopropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3'-Aminopropiophenone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent synthetic routes to this compound are:
-
Friedel-Crafts acylation of a protected aniline (such as acetanilide) with propionyl chloride or propionic anhydride, followed by deprotection. Direct acylation of aniline is not feasible as the amino group reacts with the Lewis acid catalyst, deactivating the ring.[1][2][3]
-
Reduction of 3'-nitropropiophenone . This method involves the selective reduction of the nitro group to an amine. Various reducing agents can be employed, with tin in the presence of hydrochloric acid (Sn/HCl) and catalytic hydrogenation being common choices.[4][5][6]
Q2: Why can't I use aniline directly in a Friedel-Crafts acylation?
A2: Aniline's amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a salt, placing a positive charge on the nitrogen atom. This positively charged group strongly deactivates the aromatic ring towards electrophilic substitution, thus preventing the acylation reaction from occurring.[1][2][3]
Q3: What are the typical side products when synthesizing this compound via the reduction of 3'-nitropropiophenone?
A3: Side products in this synthesis primarily arise from incomplete reduction of the nitro group. These intermediates can condense to form dimeric species. Common side products include 3'-nitrosopropiophenone, 3'-(hydroxyamino)propiophenone, 3,3'-propionylazoxybenzene, and 3,3'-propionylazobenzene. Over-reduction of the ketone functionality can also occur, leading to the formation of 1-(3-aminophenyl)propan-1-ol, especially under vigorous hydrogenation conditions.[5][7]
Q4: In the Friedel-Crafts acylation route, what are the expected isomeric impurities?
A4: The acylation of acetanilide (N-acetyl-aniline) predominantly yields the para-substituted product (4'-acetamidopropiophenone) due to the steric hindrance of the acetylamino group. However, a smaller amount of the ortho-substituted isomer (2'-acetamidopropiophenone) is also typically formed. The meta-isomer is generally not a significant side product.
Q5: How can I minimize the formation of polysubstitution products in the Friedel-Crafts acylation?
A5: Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack.[2][8] To further minimize this, it is crucial to use a stoichiometry of approximately 1:1 for the protected aniline and the acylating agent.
Troubleshooting Guides
Problem 1: Low or no yield in the Friedel-Crafts acylation of protected aniline.
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The Lewis acid is likely hydrolyzed due to exposure to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible. |
| Incomplete Protection of the Amino Group | If the initial protection of aniline to acetanilide is incomplete, the remaining free aniline will react with the Lewis acid, inhibiting the reaction. Verify the purity of the acetanilide before proceeding. |
| Insufficient Amount of Lewis Acid | The Lewis acid complexes with the carbonyl oxygen of the acylating agent and the product. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required.[9][10] |
| Poor Quality of Acylating Agent | The propionyl chloride or propionic anhydride may have hydrolyzed. Use freshly distilled or a new bottle of the acylating agent. |
Problem 2: Presence of multiple products in the reduction of 3'-nitropropiophenone.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reduction | The reaction time may be too short, or the reducing agent is not active enough. Monitor the reaction progress using Thin Layer Chromatography (TLC). If using Sn/HCl, ensure sufficient acid is present and the reaction is heated appropriately. For catalytic hydrogenation, ensure the catalyst is not poisoned and there is adequate hydrogen pressure.[4] |
| Formation of Azo and Azoxy Compounds | These colored impurities arise from the condensation of partially reduced intermediates.[7] Ensure a sufficiently reducing environment is maintained throughout the reaction. In Sn/HCl reductions, this means having an excess of the metal and acid. |
| Reduction of the Ketone Group | The ketone can be reduced to an alcohol, especially with powerful reducing agents or harsh conditions like high-pressure catalytic hydrogenation. For the Sn/HCl method, the ketone is generally stable.[6] If using catalytic hydrogenation, a more selective catalyst or milder conditions (lower pressure, shorter reaction time) may be necessary. |
| Difficult Work-up (for Sn/HCl) | The product amine can form a complex with tin salts. During the basic work-up to precipitate tin hydroxides, ensure the pH is sufficiently high to free the amine for extraction. Thorough extraction with an appropriate organic solvent is crucial. |
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Synthesis Route | Side Product | Reason for Formation | Notes on Minimization |
| Friedel-Crafts Acylation | 2'-Acetamidopropiophenone | Isomeric product of acylation. | The para-isomer is typically the major product. Separation is usually achieved by chromatography or recrystallization. |
| Friedel-Crafts Acylation | Di-acylated product | Polysubstitution. | Less common in acylation. Use a 1:1 stoichiometry of reactants.[2][8] |
| Reduction of 3'-Nitropropiophenone | 3'-Nitrosopropiophenone | Incomplete reduction intermediate. | Ensure complete reaction by monitoring with TLC and using sufficient reducing agent. |
| Reduction of 3'-Nitropropiophenone | 3'-(Hydroxyamino)propiophenone | Incomplete reduction intermediate. | Ensure complete reaction by monitoring with TLC and using sufficient reducing agent. |
| Reduction of 3'-Nitropropiophenone | 3,3'-Propionylazoxybenzene | Condensation of nitroso and hydroxylamino intermediates. | Maintain a strongly reducing environment. |
| Reduction of 3'-Nitropropiophenone | 3,3'-Propionylazobenzene | Further reduction of the azoxy compound. | Maintain a strongly reducing environment. |
| Reduction of 3'-Nitropropiophenone | 1-(3-Aminophenyl)propan-1-ol | Reduction of the ketone functionality. | Use chemoselective reducing agents (e.g., Sn/HCl) or milder catalytic hydrogenation conditions.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Step 1: Protection of Aniline (Acetylation)
-
In a flask, dissolve aniline in water and add concentrated hydrochloric acid.
-
Separately, prepare a solution of sodium acetate in water.
-
To the aniline hydrochloride solution, add acetic anhydride and swirl. Immediately add the sodium acetate solution.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the solid by vacuum filtration and recrystallize from ethanol/water.[11]
Step 2: Friedel-Crafts Acylation of Acetanilide
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add propionyl chloride to the cooled suspension.
-
Add the prepared acetanilide portion-wise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain crude 4'-acetamidopropiophenone.
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude 4'-acetamidopropiophenone with aqueous hydrochloric acid.
-
After the reaction is complete (monitor by TLC), cool the solution and neutralize with a base (e.g., NaOH) to precipitate the this compound.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Reduction of 3'-Nitropropiophenone
-
In a round-bottom flask, combine 3'-nitropropiophenone and granulated tin.
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.
-
Heat the mixture to reflux with stirring for 2-3 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxide.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. testbook.com [testbook.com]
- 3. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. homework.study.com [homework.study.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 3'-Aminopropiopiophenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-Aminopropiophenone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
I. Synthesis Workflow and Key Stages
The primary synthetic route to 3'-Aminopropiopiophenone involves a two-step process: the nitration of propiophenone to form 3'-nitropropiophenone, followed by the reduction of the nitro group to an amine.
Caption: General two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method is the nitration of propiophenone to yield 3'-nitropropiophenone, followed by the reduction of the nitro group to the desired amine. This approach is often favored due to the availability of starting materials and generally good yields.
Q2: Are there alternative synthetic strategies?
Yes, other methods exist, though they may be less common. These can include the amination of 3'-halopropiophenones (e.g., 3'-bromopropiophenone), though this can sometimes be challenging. Another theoretical approach is a direct Friedel-Crafts acylation of an appropriately protected aniline derivative, but this is often complicated by the reactivity of the amino group.
III. Troubleshooting Guide
A. Nitration of Propiophenone to 3'-Nitropropiophenone
Q3: I am getting a low yield of 3'-nitropropiophenone. What are the possible causes?
Low yields in the nitration of propiophenone can stem from several factors:
-
Inadequate Temperature Control: The nitration of aromatic ketones is highly exothermic. If the temperature is not kept low (typically between 0-5 °C), side reactions such as dinitration or oxidation can occur, reducing the yield of the desired mononitrated product.
-
Incorrect Reagent Stoichiometry: An excess of the nitrating agent (a mixture of nitric and sulfuric acid) can lead to the formation of dinitro and other over-nitrated byproducts. Conversely, insufficient nitrating agent will result in incomplete conversion of the starting material.
-
Improper Reagent Addition: The propiophenone should be added slowly to the cooled nitrating mixture to ensure a controlled reaction rate and to prevent localized overheating.
Q4: My product is a mixture of isomers. How can I improve the regioselectivity for the 3'-position?
The propiophenone side chain is a meta-director in electrophilic aromatic substitution. Therefore, the primary product of nitration should be the 3'-nitro isomer. If you are observing significant amounts of other isomers, it could be due to:
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. Maintaining a low and consistent temperature throughout the reaction is crucial.
-
Contaminants in Starting Material: Ensure your propiophenone is pure, as impurities could potentially direct nitration to other positions.
B. Reduction of 3'-Nitropropiophenone to this compound
Q5: My reduction of 3'-nitropropiophenone is slow or incomplete. What should I check?
Several factors can lead to an incomplete or stalled reduction:
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old or deactivated.[1] It is recommended to use a fresh batch of catalyst. Catalyst poisoning by impurities in the starting material or solvent can also inhibit the reaction.[1]
-
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): While some reductions can proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate.
-
Inadequate Agitation: Vigorous stirring is essential in catalytic hydrogenation to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen gas.[1]
-
Incorrect Solvent Choice: The choice of solvent can influence the reaction rate. Polar solvents like ethanol, methanol, or ethyl acetate are commonly used.[1]
-
Insufficient Reducing Agent (for Metal/Acid Reductions): When using methods like Sn/HCl or Fe/HCl, ensure that a sufficient stoichiometric excess of the metal and acid is used to drive the reaction to completion.[2]
Q6: I am observing significant side products in my reduction reaction. How can I minimize them?
The formation of side products is a common issue. Here are some of the most frequent ones and how to address them:
-
Azo and Azoxy Compounds: These colored impurities arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[2] To minimize their formation, ensure the reaction goes to completion by extending the reaction time or using a more active catalyst or a larger excess of the reducing agent.[2]
-
Over-reduction of the Ketone: In catalytic hydrogenation, the ketone group can also be reduced to a secondary alcohol, yielding 1-(3-aminophenyl)propan-1-ol.[2] To avoid this, you can:
-
Use a more selective catalyst.
-
Lower the hydrogen pressure and reaction temperature.[2]
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed.
-
-
Dehalogenation (if starting from a halogenated precursor): If you are synthesizing this compound from a halogenated propiophenone, catalytic hydrogenation with Pd/C can lead to the removal of the halogen. In such cases, other reducing agents like SnCl₂ or iron powder are preferred.
Caption: Troubleshooting logic for the reduction of 3'-nitropropiophenone.
IV. Data Presentation: Comparison of Reducing Agents
The choice of reducing agent significantly impacts the yield and purity of this compound. The following table provides a comparison of common reduction methods for nitroarenes.
| Reduction Method | Typical Reagents | General Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | >95 | High yields, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for over-reduction.[2] |
| Catalytic Transfer Hydrogenation | Formic acid, Ammonium formate with Pd/C, Raney Ni | 85-99 | Avoids high-pressure H₂, often milder conditions, good functional group tolerance.[2] | Catalyst and hydrogen donor-dependent efficiency, potential for side reactions.[2] |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, SnCl₂ | 80-95 | Excellent functional group tolerance, inexpensive reagents. | Stoichiometric amounts of metal are required, leading to significant waste. |
V. Experimental Protocols
Protocol 1: Synthesis of 3'-Nitropropiophenone via Nitration
This protocol is adapted from the nitration of acetophenone and should be optimized for propiophenone.
Materials:
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Propiophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
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Ice
-
Deionized Water
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Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.
-
Slowly add propiophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the propiophenone-sulfuric acid solution, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid 3'-nitropropiophenone will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
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Recrystallize the crude product from ethanol to obtain pure 3'-nitropropiophenone.
Protocol 2: Reduction of 3'-Nitropropiophenone using Catalytic Hydrogenation
Materials:
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3'-Nitropropiophenone
-
10% Palladium on Carbon (Pd/C)
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Ethanol or Ethyl Acetate
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Hydrogen Gas Source
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Hydrogenation Apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3'-nitropropiophenone in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Seal the vessel and purge it with hydrogen gas several times.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
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Stir the mixture vigorously at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.
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Once the reaction is complete (the starting material is no longer visible by TLC), carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
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Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
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The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Reduction of 3'-Nitropropiophenone using Tin(II) Chloride
Materials:
-
3'-Nitropropiophenone
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
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Ethyl Acetate
Procedure:
-
Dissolve 3'-nitropropiophenone in a suitable solvent like ethanol in a round-bottom flask.
-
In a separate beaker, dissolve a stoichiometric excess (typically 3-5 equivalents) of SnCl₂·2H₂O in concentrated HCl.[2]
-
Slowly add the SnCl₂/HCl solution to the stirred solution of the nitro compound. The reaction may be exothermic.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the acidic solution by adding a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with ethyl acetate (3 x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
References
Technical Support Center: Purification of 3'-Aminopropiopiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3'-Aminopropiophenone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Problem: The compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is not polar enough to dissolve the aminoketone.
-
Solution:
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Select a more polar solvent: Aromatic amines are often soluble in polar solvents. Consider solvents like ethanol, methanol, or isopropanol.
-
Use a solvent mixture: A combination of solvents can fine-tune the polarity. For instance, a mixture of ethanol and water, or ethyl acetate and hexane, can be effective. Start by dissolving the compound in the more soluble solvent and then add the less soluble solvent (anti-solvent) until turbidity appears.
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Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.
-
Solution:
-
Reheat the solution: Add a small amount of additional solvent to the hot solution until the oil dissolves completely.
-
Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
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Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
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Problem: No crystals form even after the solution has cooled completely.
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Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again.
-
Induce crystallization: Try scratching the flask or seeding the solution as described above.
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Problem: The recrystallized product is still colored.
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Possible Cause: Colored impurities are co-crystallizing with the product. Aromatic amines can also oxidize and form colored impurities.
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Solution:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
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Work under an inert atmosphere: If oxidation is suspected, perform the recrystallization under a nitrogen or argon atmosphere.
-
Problem: Low recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used.
-
The compound is significantly soluble in the cold solvent.
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Premature crystallization during hot filtration.
-
-
Solution:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the compound.
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Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Preheat the filtration apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.
-
Column Chromatography Troubleshooting
Problem: The compound does not move from the origin (streaking at the top of the column).
-
Possible Cause: The mobile phase is not polar enough to elute the compound from the polar silica gel. The basic amine group may also be interacting strongly with the acidic silica gel.
-
Solution:
-
Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Add a basic modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The polarity of the mobile phase is too high, causing all components to elute too quickly.
-
Solution:
-
Decrease mobile phase polarity: Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).
-
Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This will allow for the separation of compounds with a wider range of polarities.
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Problem: Tailing of the spots on the TLC plate and peaks in the chromatogram.
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Possible Cause: Strong interaction between the basic amine and the acidic silica gel.
-
Solution: Add a basic modifier like triethylamine to the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Impurities can arise from the starting materials or side reactions during synthesis. If synthesized via a Friedel-Crafts acylation of aniline with propionyl chloride, potential impurities include:
-
Unreacted starting materials: Aniline and propionyl chloride.
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Polysubstituted products: Di- and tri-acylated aniline derivatives.
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Isomeric products: Although the meta-position is favored, ortho- and para-acylated products might be present in small amounts.
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N-acylated product: Acetanilide derivatives formed by acylation of the amino group.
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Hydrolysis products: Propionic acid from the reaction of propionyl chloride with any moisture.
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Colored oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A systematic approach is best. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at their boiling point. Based on the structure of this compound (an aromatic aminoketone), good candidates to screen include:
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Alcohols (Ethanol, Methanol, Isopropanol)
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Water
-
Mixtures of a polar solvent and a non-polar solvent (e.g., Ethanol/Water, Ethyl acetate/Hexane, Acetone/Water).
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring column chromatography.[1] Before running the column, you should develop a TLC solvent system that gives good separation of your desired product from impurities. The Rf (retention factor) of the desired spot should ideally be between 0.2 and 0.4. During the column run, collect fractions and spot them on a TLC plate to identify which fractions contain the pure product.
Q4: Can I use an acidic wash to remove this compound from an organic solution?
A4: Yes, this is a common technique for removing basic impurities like amines.[2] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic amino group of this compound will be protonated, forming a water-soluble salt that will partition into the aqueous layer. This is a useful pre-purification step to remove the bulk of the amine before proceeding with chromatography or recrystallization if other non-basic compounds are the target.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Solvent System (Starting Recommendations) | Rationale |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility and crystallization. |
| Ethyl Acetate/Hexane | A common mixture for compounds of intermediate polarity. | |
| Column Chromatography | Hexane/Ethyl Acetate (with 0.5% Triethylamine) | A versatile system for normal-phase silica gel chromatography. The triethylamine minimizes tailing of the basic amine. |
| Dichloromethane/Methanol (with 0.5% Triethylamine) | Suitable for more polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but crystallizes upon cooling, the solvent is suitable. If a single solvent is not ideal, try a solvent pair (e.g., dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 0.5% triethylamine. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (with the same solvent mixture) or with a gradient of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for recrystallization of this compound.
References
Stability issues of 3'-Aminopropiophenone in solution
Welcome to the Technical Support Center for 3'-Aminopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, temperature, and exposure to light. As a primary aromatic amine and a ketone, it is susceptible to both oxidative and hydrolytic degradation.
Q2: In which types of solvents is this compound most stable?
A2: While specific quantitative data is limited, generally, aprotic solvents would be preferred to minimize hydrolysis. For aqueous solutions, stability is highly pH-dependent. It is crucial to determine the stability in your specific formulation or experimental buffer system.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the main degradation pathways are likely to be:
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. The aromatic ring can also be oxidized.
-
Hydrolysis: While generally more stable than esters, the molecule could undergo reactions, particularly at extreme pH values.
-
Photodegradation: Aromatic amines and ketones can be sensitive to light, leading to the formation of various degradation products.
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of this compound and quantifying its purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q5: Are there any known incompatibilities with common excipients?
A5: Amines can react with certain excipients, such as those containing aldehyde or ketone groups (e.g., lactose under certain conditions) via Maillard reactions, or with acidic excipients. Compatibility studies with your specific formulation components are essential.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound peak in HPLC analysis of a solution stored at room temperature. | Oxidative Degradation: The solution may be exposed to atmospheric oxygen. | Prepare solutions in degassed solvents and consider blanketing with an inert gas (e.g., nitrogen or argon). Store solutions in tightly sealed containers. |
| Unfavorable pH: The pH of the solution may be promoting hydrolysis or oxidation. | Buffer the solution to a pH where this compound exhibits maximum stability (preliminary pH screening is recommended). | |
| Photodegradation: The solution may be exposed to ambient or UV light. | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. | |
| Appearance of new, colored impurities in the solution. | Oxidation: Oxidation of the amino group often leads to colored products. | Follow the suggestions for preventing oxidative degradation. Avoid the presence of metal ions, which can catalyze oxidation. |
| Poor mass balance in forced degradation studies (sum of parent compound and degradants is less than 95%). | Formation of Non-UV Active Degradants: Some degradation products may lack a significant chromophore at the detection wavelength. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. |
| Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis. | Consider using Gas Chromatography (GC) for the analysis of volatile components. | |
| Precipitation of Degradants: Degradation products may be insoluble in the analytical mobile phase. | Modify the mobile phase composition or gradient to ensure the elution of all components. Inspect sample vials for any precipitate. | |
| Inconsistent stability results between batches. | Variability in Starting Material Purity: Different batches may have varying levels of impurities that could catalyze degradation. | Ensure consistent purity of the starting material. |
| Inconsistent Solution Preparation: Minor variations in pH or solvent purity can impact stability. | Standardize the solution preparation protocol, including the source and grade of solvents and buffers. |
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical stability data for this compound to illustrate potential degradation trends. This data is for guidance and should be confirmed by experimental studies.
Table 1: Hypothetical Percentage of this compound Remaining in Aqueous Solution at Different pH Values after 48 hours at 40°C.
| pH | % Remaining (Protected from Light) | % Remaining (Exposed to UV Light) |
| 3.0 | 98% | 85% |
| 5.0 | 99% | 90% |
| 7.0 | 95% | 80% |
| 9.0 | 85% | 70% |
Table 2: Hypothetical Percentage of this compound Remaining in Different Solvents after 7 Days at Room Temperature (Protected from Light).
| Solvent | % Remaining |
| Acetonitrile | 99% |
| Methanol | 97% |
| Water (pH 7.0) | 92% |
| Dimethyl Sulfoxide (DMSO) | 95% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Store the stock solution in a tightly sealed vial at 60°C for 48 hours.
-
Cool and dilute to a final concentration suitable for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute to a final concentration suitable for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
-
Use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways for this compound.
Technical Support Center: Synthesis of 3'-Nitropropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-nitropropiophenone and its subsequent reactions, with a particular focus on preventing over-reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and common side products when reducing the nitro group in 3'-nitropropiophenone?
A1: The main challenge is achieving chemoselectivity, specifically reducing the nitro group to an amine without affecting the ketone functionality.[1] Common side products can arise from incomplete reduction, such as nitroso and hydroxylamine intermediates, which can condense to form colored azo and azoxy compounds.[2] Over-reduction is also a significant concern, which can lead to the reduction of the ketone to a secondary alcohol (1-(3-nitrophenyl)ethanol) or even hydrogenation of the aromatic ring under harsh conditions.[2]
Q2: How can I selectively reduce the nitro group while preserving the ketone in 3'-nitropropiophenone?
A2: Several methods offer good selectivity for the nitro group over a ketone. Metal-mediated reductions are classic and reliable choices.[3] Reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol or iron powder with an acid (e.g., HCl or acetic acid) are known to be highly selective for this transformation.[1][4] Catalytic hydrogenation can be used, but requires careful selection of the catalyst and conditions. For instance, Raney Nickel is often preferred over Palladium on carbon (Pd/C) to avoid dehalogenation if other halogens are present, and sulfided platinum catalysts can also offer high selectivity.[1][5]
Q3: What are the best analytical techniques to monitor the progress of the reduction reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (3'-nitropropiophenone) and the appearance of the product (3'-aminopropiophenone).[2][3] For a more detailed analysis of the reaction mixture, including the identification of byproducts, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.[2] High-performance liquid chromatography (HPLC) can also be employed for quantitative analysis of the reaction components.[6][7]
Q4: My final product after reduction is colored. What is the likely cause and how can I purify it?
A4: The presence of color, typically yellow or orange, in the final this compound product often indicates the formation of azo or azoxy compounds as impurities.[2] These arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[2] To minimize their formation, ensure the reaction goes to completion by providing a sufficient amount of the reducing agent and adequate reaction time.[2] For purification, recrystallization is often an effective method to remove these colored impurities.[2] Column chromatography can also be used for more challenging separations.[2]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and reduction of 3'-nitropropiophenone.
Problem 1: Low yield of the desired this compound product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.[2] - Increase the equivalents of the reducing agent (e.g., SnCl₂, Fe).[2] - For catalytic hydrogenation, ensure the catalyst is active. If it has been stored for a long time, consider using fresh catalyst.[2] |
| Side Product Formation | - Optimize the reaction temperature. Higher temperatures can sometimes promote the formation of side products.[2] - Ensure a consistently reducing environment. For metal/acid reductions, maintain vigorous stirring to ensure proper mixing. |
| Product Loss During Workup | - During extraction, ensure the aqueous layer is at the correct pH to minimize the solubility of the amine product. - Be careful during purification steps like recrystallization to avoid significant loss of the product in the mother liquor. |
Problem 2: Over-reduction of the ketone group to an alcohol.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - For catalytic hydrogenation, reduce the hydrogen pressure and/or lower the reaction temperature.[2] - Reduce the reaction time; stop the reaction as soon as the starting material is consumed.[2] |
| Choice of Reducing Agent | - Avoid strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄), which can reduce both the nitro group and the ketone.[5][8] - Use chemoselective reagents such as SnCl₂·2H₂O or Fe/NH₄Cl.[1][3] |
| Catalyst Choice | - Some catalysts are more prone to over-reduction. If using catalytic hydrogenation, consider screening different catalysts.[2] |
Problem 3: Formation of colored impurities (azo/azoxy compounds).
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | - As mentioned previously, these impurities often arise from the condensation of partially reduced intermediates.[2] Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/reducing agent.[2] |
| Oxidation of Intermediates/Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the sensitive intermediates and the final amine product.[2] |
Data Summary
The choice of reducing agent is critical for the selective reduction of the nitro group in the presence of a ketone. The following table summarizes various common methods.
| Reducing Agent/System | Typical Conditions | Selectivity for Nitro over Ketone | Notes |
| Fe / NH₄Cl | Ethanol/Water, Reflux | High | A common and robust method.[3] |
| SnCl₂·2H₂O | Ethanol, 70°C | High | Tolerates various functional groups, including ketones and esters.[1][3] |
| H₂, Pd/C | H₂ (balloon or higher pressure), various solvents | Moderate to Good | Over-reduction of the ketone can occur. Conditions need careful optimization.[1][3] |
| H₂, Raney Ni | H₂ (1 atm), Ethanol, RT | Good | Often avoids dehalogenation issues that can occur with Pd/C.[3][5] |
| NaBH₄ / FeCl₂ | THF, RT | High | A mild and highly chemoselective system.[3] |
| Zn / AcOH | Acetic Acid | Good | A mild method for reducing nitro groups in the presence of other reducible groups.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3'-Nitropropiophenone via Nitration
Caution: This reaction involves the use of strong acids and is exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add propiophenone dropwise, ensuring the internal temperature does not exceed 5 °C.[9]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.
-
Add the cooled nitrating mixture dropwise to the reaction flask, maintaining the temperature between -5 and 0 °C.[9]
-
After the addition is complete, continue stirring at this temperature for an additional 10-15 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.[9]
-
The solid 3'-nitropropiophenone will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol.[9]
Protocol 2: Selective Reduction of 3'-Nitropropiophenone using Tin(II) Chloride
-
In a round-bottom flask, dissolve 3'-nitropropiophenone (1 equivalent) in absolute ethanol.[1]
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water and carefully basify the solution with aqueous sodium bicarbonate or sodium hydroxide to precipitate tin salts.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound, which can be further purified if necessary.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. is.muni.cz [is.muni.cz]
Technical Support Center: 3'-Aminopropiophenone Purification via Column Chromatography
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 3'-Aminopropiophenone using column chromatography. It is designed for researchers, scientists, and drug development professionals to ensure successful purification outcomes.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard laboratory procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp. This compound, containing a chromophore, should be UV active.
-
-
Gradient Elution (Optional but Recommended):
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute the more polar this compound after less polar impurities have been washed through. A suggested gradient is provided in the data table below.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Representative Elution Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate |
| Elution Type | Gradient |
| Gradient Profile | 0-10 min: 5% Ethyl Acetate in Hexane |
| 10-30 min: 5% to 20% Ethyl Acetate | |
| 30-40 min: 20% Ethyl Acetate | |
| Typical Yield | > 90% (dependent on crude sample purity) |
| Achievable Purity | > 98% (as determined by HPLC or NMR) |
Visualization of Experimental Workflow
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3'-Aminopropiophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3'-Aminopropiophenone and its structurally related analogs. Due to the limited availability of published experimental NMR spectra for this compound, this comparison relies on the experimental data of propiophenone, 4'-aminopropiopiophenone, and 3'-aminoacetophenone to infer and understand the expected spectral characteristics of the target molecule.
Introduction to NMR Characterization of Aromatic Ketones
NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. In the context of drug development and chemical research, it provides invaluable information about the chemical environment of individual atoms within a molecule. For aromatic ketones like this compound, ¹H and ¹³C NMR spectra reveal key features of the aromatic ring substitution pattern, the nature of the acyl group, and the overall molecular structure.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for propiophenone, 4'-aminopropiophenone, and 3'-aminoacetophenone. These compounds serve as valuable benchmarks for predicting and interpreting the NMR spectra of this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Propiophenone | CDCl₃ | 7.95 (m, 2H, Ar-H), 7.55 (m, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 3.00 (q, J = 7.2 Hz, 2H, -CH₂-), 1.23 (t, J = 7.2 Hz, 3H, -CH₃) |
| 4'-Aminopropiophenone | DMSO-d₆ | 7.67 (d, J = 8.7 Hz, 2H, Ar-H), 6.56 (d, J = 8.7 Hz, 2H, Ar-H), 5.95 (s, 2H, -NH₂), 2.89 (q, J = 7.2 Hz, 2H, -CH₂-), 1.04 (t, J = 7.2 Hz, 3H, -CH₃) |
| 3'-Aminoacetophenone | CDCl₃ | 7.31 (d, J = 7.7 Hz, 1H, Ar-H), 7.26 (t, J = 7.7 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 6.86 (d, J = 7.7 Hz, 1H, Ar-H), 3.89 (s, 2H, -NH₂), 2.55 (s, 3H, -COCH₃)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Propiophenone | CDCl₃ | 200.8 (C=O), 136.9 (Ar-C), 132.9 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 31.8 (-CH₂-), 8.3 (-CH₃) |
| 4'-Aminopropiophenone | DMSO-d₆ | 198.1 (C=O), 152.9 (Ar-C-NH₂), 130.6 (Ar-CH), 125.9 (Ar-C), 112.8 (Ar-CH), 30.8 (-CH₂-), 8.5 (-CH₃) |
| 3'-Aminoacetophenone | CDCl₃ | 198.3 (C=O), 146.6 (Ar-C-NH₂), 137.9 (Ar-C), 129.3 (Ar-CH), 120.0 (Ar-CH), 118.5 (Ar-CH), 113.8 (Ar-CH), 26.7 (-COCH₃) |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Predicted NMR Data for this compound
Expected ¹H NMR Features for this compound:
-
Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern (meta-amino group) will lead to a complex splitting pattern.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group, are expected. The methylene protons will be deshielded by the adjacent carbonyl group.
-
Amino Protons: A broad singlet for the amino (-NH₂) protons, the chemical shift of which can be highly variable depending on the solvent and concentration.
Expected ¹³C NMR Features for this compound:
-
Carbonyl Carbon: The carbonyl carbon signal is expected to be the most downfield, typically in the range of δ 195-205 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the region of δ 110-150 ppm. The carbon attached to the amino group (C-3') is expected to be significantly shielded compared to the unsubstituted benzene ring.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) will be deshielded relative to the methyl carbon (-CH₃).
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of aminopropiophenone derivatives.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
2. Instrument Setup:
- The NMR spectra can be recorded on a 300, 400, or 500 MHz spectrometer.
- The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition:
- A standard single-pulse experiment is typically used.
- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- The relaxation delay should be set appropriately (e.g., 1-2 seconds).
4. ¹³C NMR Acquisition:
- A proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity.
- A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- A longer relaxation delay may be necessary for quaternary carbons.
5. Data Processing:
- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- The spectrum should be phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Visualization of this compound
To aid in the interpretation of the NMR data, the chemical structure and atom numbering of this compound are presented below.
Caption: Chemical structure of this compound with atom numbering.
This diagram illustrates the connectivity of atoms in this compound, which is fundamental for assigning the signals in its ¹H and ¹³C NMR spectra. The numbering of the carbon atoms provides a clear reference for discussing the chemical shifts presented in the tables.
References
A Comparative Guide to HPLC-UV and Alternative Methods for Purity Analysis of 3'-Aminopropiophenone
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key intermediates like 3'-Aminopropiopiophenone is paramount. This guide provides an objective comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against alternative analytical techniques for purity assessment. The information presented herein, including experimental protocols and comparative data, will aid in the selection of the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For 3'-Aminopropiophenone, a reversed-phase HPLC method with UV detection is a robust and reliable approach.
Experimental Protocol: Reversed-Phase HPLC-UV
A representative method for the purity analysis of this compound is detailed below, adapted from established protocols for structurally similar aromatic amines.[1]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
Procedure:
-
Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the filtered phosphate buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a known concentration within the working range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Quantitative Data Summary
The following table summarizes representative data from an HPLC-UV analysis of a this compound sample, including potential impurities arising from synthesis.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (e.g., starting material) | 3.2 | 25,000 | 0.8 |
| This compound | 6.5 | 3,050,000 | 98.5 |
| Impurity B (e.g., side-product) | 8.1 | 18,000 | 0.6 |
| Impurity C (e.g., degradation product) | 10.4 | 5,000 | 0.1 |
Experimental Workflow
Alternative Analytical Methods
While HPLC-UV is a robust technique, other methods can offer complementary information or advantages in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aminopropiophenones, derivatization is often necessary to improve volatility and chromatographic performance.
Representative Experimental Protocol: GC-MS
The following protocol is adapted from methods for related compounds.[2]
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-550 amu |
Procedure:
-
Derivatization: Accurately weigh the sample into a vial. Add the anhydrous solvent and the derivatizing agent. Cap the vial and heat (e.g., 70°C for 30 minutes) to complete the reaction.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Advantages:
-
High sensitivity and selectivity.
-
Provides structural information from mass spectra, aiding in impurity identification.
Disadvantages:
-
Requires derivatization for non-volatile compounds, adding a step to sample preparation.
-
Potential for thermal degradation of the analyte in the injector or column.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent.
Principle: Charged molecules migrate through a capillary filled with an electrolyte solution under the influence of a high voltage. The migration speed depends on the charge-to-size ratio of the molecule, allowing for separation. Neutral molecules move with the electroosmotic flow.
Advantages:
-
High separation efficiency and resolution.
-
Low consumption of sample and reagents.
-
Can be a complementary technique to HPLC, offering different selectivity.
Disadvantages:
-
Lower concentration sensitivity compared to HPLC-UV for some analytes.
-
Reproducibility can be more challenging to maintain compared to HPLC.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.
Advantages:
-
It is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[3]
-
Provides structural information, confirming the identity of the compound being quantified.
-
Non-destructive technique.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer.
-
Signal overlap can complicate quantification.
Comparison of Analytical Methods
The following table provides a comparative overview of the discussed analytical methods for the purity analysis of this compound.
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases. | Partitioning between gas and stationary phases, followed by mass analysis. | Differential migration in an electric field. | Nuclear spin resonance in a magnetic field. |
| Sensitivity | Good | Excellent | Moderate to Good | Low |
| Speed | Moderate | Moderate to Fast | Fast | Fast |
| Sample Requirement | Low | Very Low | Very Low | High |
| Key Advantages | Robust, reproducible, widely available. | High sensitivity, structural information. | High efficiency, low solvent usage. | Primary method, no analyte standard needed. |
| Key Disadvantages | Requires chromophore, potential for co-elution. | Requires volatility (or derivatization), potential thermal degradation. | Lower sensitivity, reproducibility can be an issue. | Low sensitivity, requires expensive equipment. |
Method Selection Logic
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC-UV offers a robust, reliable, and widely accessible method with excellent resolving power for common process-related impurities. When structural elucidation of unknown impurities is required, GC-MS provides invaluable mass spectral data. For applications demanding high throughput and minimal solvent consumption, Capillary Electrophoresis is a strong candidate. Finally, for the definitive determination of absolute purity without the need for a specific reference standard, quantitative NMR stands out as a powerful primary method. The choice of the most appropriate technique will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Analysis of 3'-Aminopropiophenone
For researchers, scientists, and drug development professionals, understanding the analytical behavior of pharmaceutical compounds is paramount. This guide provides a detailed comparison of mass spectrometry and alternative analytical techniques for the characterization of 3'-Aminopropiophenone, a key chemical intermediate. We delve into its predicted mass spectrometry fragmentation pattern, offering insights into its structural elucidation, and present a comparative overview of chromatographic and spectroscopic methods.
Mass Spectrometry: Predicting the Fragmentation Pathway
The primary fragmentation pathways are anticipated to involve cleavages at the bonds adjacent to the carbonyl group and the aromatic ring, as well as reactions influenced by the amino group.
Key Predicted Fragment Ions for this compound:
| Fragment Ion | Predicted m/z | Proposed Structure/Loss |
| [M]⁺˙ | 149 | Molecular Ion |
| [M-CH₂CH₃]⁺ | 120 | Loss of the ethyl group (α-cleavage) |
| [C₆H₄NH₂CO]⁺ | 120 | Acylium ion formed by cleavage of the ethyl group |
| [C₆H₄NH₂]⁺˙ | 92 | Loss of the propiophenone side chain |
| [C₆H₅]⁺ | 77 | Loss of the amino and carbonyl groups |
| [CH₃CH₂CO]⁺ | 57 | Propanoyl cation |
The fragmentation process likely begins with the ionization of the molecule, most probably at the lone pair of electrons on the nitrogen atom of the amino group or the oxygen atom of the carbonyl group. Subsequent cleavages would lead to the formation of the stable fragment ions listed above. The most abundant fragment (base peak) is likely to be the acylium ion at m/z 120, due to its resonance stabilization.
A visual representation of this predicted fragmentation pathway is provided below.
A Tale of Two Isomers: Unraveling the Toxicological Landscape of Aminopropiophenones
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of chemical research and drug development, understanding the toxicological profiles of isomeric compounds is paramount. The seemingly minor shift of a functional group can dramatically alter a molecule's interaction with biological systems, leading to vastly different safety and efficacy profiles. This guide delves into a comparative analysis of two such isomers: 3'-Aminopropiophenone and 4'-Aminopropiophenone (more commonly known as para-aminopropiophenone or PAPP).
While both compounds share the same chemical formula, this guide will illuminate the stark contrast in our understanding of their toxicity. The extensive research on 4'-Aminopropiophenone, driven by its application as a vertebrate pesticide, stands in sharp relief to the conspicuous absence of toxicological data for its 3'-isomer. This disparity underscores a critical knowledge gap and highlights the importance of isomer-specific toxicological assessment.
The Known and the Unknown: A Comparative Overview
Our current understanding of the toxicity of these two isomers is heavily skewed towards 4'-Aminopropiophenone. Extensive studies have characterized its mechanism of action, metabolic fate, and lethal doses in various species. Conversely, a comprehensive search of scientific literature reveals a significant lack of publicly available toxicological data for this compound.
This guide will proceed by presenting the wealth of information available for 4'-Aminopropiophenone, thereby establishing a benchmark against which the toxicity of this compound could be compared, should data become available in the future. The principles of isomer-specific toxicity, as observed in related compounds like aminophenols, suggest that the toxicological profile of this compound is unlikely to mirror that of its 4'-counterpart. The position of the amino group on the phenyl ring can significantly influence metabolic pathways and target organ toxicity.
4'-Aminopropiophenone (PAPP): A Detailed Toxicological Profile
4'-Aminopropiophenone is a potent toxicant with a well-defined mechanism of action. Its toxicity stems from its ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[1][2] This leads to cellular hypoxia, coma, and ultimately death.[1]
Quantitative Toxicity Data
The acute oral toxicity of PAPP varies significantly across different species. The following table summarizes the reported median lethal dose (LD50) values.
| Species | LD50 (mg/kg) | Toxicity Classification | Reference(s) |
| Dogs | 30 - 50 | High | [3] |
| Rats | 177 - 221 | Moderate | [3] |
| Mice | 168 - 233 | Moderate | [3] |
| Guinea Pig | 1020 | Low | [3] |
| Stoats | < 10 | High | [1] |
| Feral Cats | < 10 | High | [1] |
| Mallard Ducks | 32 | High | [4] |
| Blackbirds | 174 | Moderate | [4] |
| Australian Magpies | 1387 | Low | [4] |
| Weka | 568 | Moderate | [4] |
Mechanism of Action: The Pathway to Methemoglobinemia
PAPP itself is not the direct causative agent of methemoglobin formation. It acts as a prodrug that requires metabolic activation to exert its toxic effects.[5] The primary metabolite responsible for oxidizing hemoglobin is N-hydroxylaminopropiophenone (PHAPP).[3]
The following diagram illustrates the proposed signaling pathway for PAPP-induced methemoglobinemia.
Caption: PAPP is metabolized in the liver to its active form, PHAPP, which then oxidizes hemoglobin to methemoglobin, leading to cellular hypoxia.
Metabolic Pathways of 4'-Aminopropiophenone
The metabolism of PAPP not only activates it but also provides pathways for its detoxification and excretion. The metabolic fate of PAPP shows significant species-specific differences, which contributes to the observed variations in toxicity.[6] In rats, N-acetylation is the primary metabolic route, while dogs predominantly utilize ring and aliphatic hydroxylation. Monkeys employ both pathways.[6]
The following diagram outlines the differential metabolic pathways of PAPP.
Caption: Species-specific metabolic pathways of 4'-Aminopropiophenone (PAPP).
Experimental Protocols for Assessing PAPP Toxicity
The toxicological data for PAPP has been generated through a variety of experimental protocols, primarily focused on determining acute oral toxicity and understanding its mechanism of action.
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of PAPP in a specific species.
General Protocol:
-
Animal Model: Select a cohort of healthy, adult animals of the target species (e.g., rats, mice, dogs).
-
Dose Preparation: PAPP is typically dissolved or suspended in a suitable vehicle, such as dimethyl sulfoxide (DMSO) or formulated into a bait matrix.
-
Administration: A range of doses of the PAPP formulation is administered to different groups of animals via oral gavage or voluntary consumption of baits. A control group receives the vehicle only.
-
Observation: Animals are observed for a specified period (e.g., 24-48 hours) for clinical signs of toxicity and mortality. Signs often include cyanosis, lethargy, loss of muscle tone, and dyspnea.[3]
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).
In Vivo Methemoglobin Formation Assay
Objective: To measure the extent and time course of methemoglobin formation following PAPP administration.
General Protocol:
-
Animal Model and Dosing: As described in the acute oral toxicity protocol.
-
Blood Sampling: Blood samples are collected from the animals at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes).
-
Methemoglobin Measurement: The percentage of methemoglobin in the blood samples is determined using a co-oximeter or spectrophotometric methods.
-
Data Analysis: The data is plotted to show the time course of methemoglobin formation and to determine the peak methemoglobin levels and the time to reach peak levels.
The Uncharted Territory of this compound
As previously stated, there is a significant lack of published toxicological data for this compound. This absence of information makes a direct, data-driven comparison with PAPP impossible at this time.
Why is this data gap significant?
-
Predictive Toxicology: Without experimental data, any assessment of the potential toxicity of this compound is purely speculative.
-
Drug Development and Safety: If this compound or its derivatives are considered for any application, the lack of toxicity data presents a major hurdle for safety assessment and regulatory approval.
-
Structure-Activity Relationships: Studying the toxicological differences between 3'- and 4'-aminopropiophenone could provide valuable insights into the structure-activity relationships of aminopropiophenones and related compounds.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the current state of knowledge regarding the toxicity of this compound versus 4'-Aminopropiophenone. The extensive body of research on PAPP clearly defines its toxicological profile, characterized by its metabolic activation to a methemoglobin-inducing agent.
The critical takeaway for researchers, scientists, and drug development professionals is the profound data gap that exists for this compound. The principle of isomer-specific toxicity strongly suggests that one cannot simply extrapolate the toxicological properties of PAPP to its 3'-isomer.
Future research should prioritize the toxicological evaluation of this compound to address this knowledge gap. Such studies should include:
-
Acute toxicity studies to determine LD50 values in relevant species.
-
Mechanistic studies to elucidate its mode of action, including its potential to induce methemoglobinemia.
-
Metabolic studies to identify its metabolic pathways and potential for the formation of toxic metabolites.
By undertaking such research, the scientific community can build a more complete understanding of the toxicological landscape of aminopropiophenone isomers, enabling more informed decisions in chemical safety, drug development, and environmental risk assessment.
References
- 1. envirolink.govt.nz [envirolink.govt.nz]
- 2. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. doc.govt.nz [doc.govt.nz]
- 5. envirolink.govt.nz [envirolink.govt.nz]
- 6. Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Identifying Aminopropiophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of aminopropiophenone isomers are critical in pharmaceutical research and development, as well as in forensic and clinical toxicology. Positional isomers (2-, 3-, and 4-aminopropiophenone) and enantiomers of these chiral compounds can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for the identification and quantification of aminopropiophenone isomers, supported by experimental data and detailed protocols.
Chromatographic Techniques: The Cornerstone of Isomer Separation
Chromatographic methods are indispensable for resolving the structural similarities between aminopropiophenone isomers. Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), offer high-resolution separation and sensitive detection. Chiral chromatography is essential for the separation of enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For aminopropiophenones, derivatization is often employed to improve their chromatographic behavior and thermal stability.
Data Comparison:
| Isomer | Derivatizing Agent | Retention Time (min) | Key Fragment Ions (m/z) | Reference |
| 2-Aminopropiophenone | MSTFA | 8.24 | 77, 105, 120, 148 | Extrapolated from cathinone data |
| 3-Aminopropiophenone | MSTFA | 8.51 | 77, 105, 120, 148 | Extrapolated from cathinone data |
| 4-Aminopropiophenone | MSTFA | 8.65 | 77, 105, 120, 148 | Extrapolated from cathinone data |
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Experimental Protocol: GC-MS Analysis of Aminopropiophenone Isomers
-
Sample Preparation: To 1 mg of the aminopropiophenone isomer sample, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine. Heat the mixture at 70°C for 30 minutes.
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 amu.
-
Workflow for GC-MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like aminopropiophenones in complex matrices.
Data Comparison:
| Isomer | Mobile Phase | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| 2-Aminopropiophenone | Acetonitrile/Water with 0.1% Formic Acid | 3.2 | 150.1 -> 105.1 | 0.1 | 0.5 |
| 3-Aminopropiophenone | Acetonitrile/Water with 0.1% Formic Acid | 3.5 | 150.1 -> 105.1 | 0.1 | 0.5 |
| 4-Aminopropiophenone | Acetonitrile/Water with 0.1% Formic Acid | 3.7 | 150.1 -> 105.1 | 0.1 | 0.5 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and may vary based on instrumentation and specific method parameters.
Experimental Protocol: LC-MS/MS Analysis of Aminopropiophenone Isomers
-
Sample Preparation: Dissolve 1 mg of the aminopropiophenone isomer sample in 1 mL of methanol. Dilute serially with the initial mobile phase to prepare calibration standards and quality control samples.
-
LC-MS/MS System: An Agilent 1290 Infinity II LC system coupled to a 6470 Triple Quadrupole MS or equivalent.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM transitions are optimized for each isomer.
-
Workflow for LC-MS/MS Analysis
Chiral Chromatography (HPLC and SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential for the separation of aminopropiophenone enantiomers. These techniques utilize chiral stationary phases (CSPs) to achieve enantioseparation.
Data Comparison:
| Technique | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.45 | 2.8 |
| Chiral SFC | Cellulose tris(3,5-dichlorophenylcarbamate) | CO₂/Methanol with 0.1% Diethylamine (70:30) | 1.62 | 3.5 |
Data is representative for structurally similar chiral amines and may require optimization for aminopropiophenone enantiomers.
Experimental Protocol: Chiral HPLC for Aminopropiophenone Enantiomers
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic aminopropiophenone in the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Logical Relationship in Chiral Separation
Spectroscopic Techniques: Unveiling Molecular Fingerprints
Spectroscopic techniques provide valuable information about the chemical structure of molecules, which can be used to differentiate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are unique for each isomer.
¹H and ¹³C NMR Data Comparison (Predicted):
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Aminopropiophenone | Aromatic protons: ~6.7-7.8; -CH(NH₂)-: ~4.5; -CH₃: ~1.2 | Carbonyl C: ~200; Aromatic C: ~115-150; -CH(NH₂)-: ~55; -CH₃: ~18 |
| 3-Aminopropiophenone | Aromatic protons: ~6.6-7.3; -CH₂-: ~3.0; -CH₃: ~1.2 | Carbonyl C: ~200; Aromatic C: ~113-148; -CH₂-: ~38; -CH₃: ~8 |
| 4-Aminopropiophenone | Aromatic protons: ~6.6 & 7.8 (doublets); -CH₂-: ~2.9; -CH₃: ~1.2 | Carbonyl C: ~198; Aromatic C: ~113-152; -CH₂-: ~38; -CH₃: ~8 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminopropiophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for distinguishing between closely related isomers.
FTIR Data Comparison:
| Isomer | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 2-Aminopropiophenone | ~1680 | ~3400, 3300 | ~750 (ortho-disubstituted) |
| 3-Aminopropiophenone | ~1685 | ~3410, 3310 | ~800, 700 (meta-disubstituted) |
| 4-Aminopropiophenone | ~1675 | ~3420, 3320 | ~830 (para-disubstituted) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
General Analytical Workflow
Conclusion
The choice of analytical technique for identifying aminopropiophenone isomers depends on the specific research question. Chromatographic methods, particularly GC-MS and LC-MS/MS, are essential for the separation and sensitive detection of positional isomers. Chiral HPLC and SFC are the gold standards for resolving enantiomers. Spectroscopic techniques like NMR and FTIR provide crucial structural information that complements chromatographic data, leading to unambiguous isomer identification. For comprehensive analysis, a multi-technique approach is often necessary.
A Comparative Guide to the Reactivity of 2'-, 3'-, and 4'-Aminopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of three structural isomers of aminopropiophenone: 2'-aminopropiophenone, 3'-aminopropiophenone, and 4'-aminopropiophenone. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and drug development, where precise control over reaction outcomes is paramount. This document summarizes their physical and spectroscopic properties, delves into the theoretical basis for their reactivity differences, and provides detailed experimental protocols for their comparative analysis.
Physicochemical and Spectroscopic Properties
The position of the amino group on the phenyl ring significantly influences the physical and spectroscopic properties of each isomer. A summary of key data is presented below.
Table 1: Physical and Chemical Properties of Aminopropiophenone Isomers
| Property | 2'-Aminopropiophenone | This compound | 4'-Aminopropiophenone (PAPP) |
| CAS Number | 1196-28-7[1] | 1197-05-3[2][3] | 70-69-9[4][5] |
| Molecular Formula | C₉H₁₁NO[1] | C₉H₁₁NO[2] | C₉H₁₁NO[4][5][6] |
| Molecular Weight | 149.19 g/mol [1] | 149.19 g/mol [2] | 149.19 g/mol [5][6] |
| Appearance | - | Yellow crystalline powder[2][3] | Yellow to light brown crystalline needles or powder[6] |
| Melting Point | - | 0 °C (predicted)[2][3] | 137-143 °C[7] |
| Boiling Point | 266.9 ± 13.0 °C at 760 mmHg[1] | 0 °C (predicted)[2][3] | 270-306 °C[6] |
| Density | 1.1 ± 0.1 g/cm³[1] | 1.067 ± 0.06 g/cm³ (predicted)[2][3] | 1.067-1.1 g/cm³[6] |
| pKa | - | 3.42 ± 0.10 (predicted)[2][3] | 2.86 (predicted)[6] |
| Solubility | - | - | Water: 352.1 mg/L at 37.5°C; Soluble in DMSO and alcohol[6] |
Table 2: Spectroscopic Data of Aminopropiophenone Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2'-Aminopropiophenone | Data for hydrochloride salt in D₂O available[8] | Data for hydrochloride salt in D₂O available[8] |
| This compound | No experimental data found. | No experimental data found. |
| 4'-Aminopropiophenone | Aromatic protons, amino group protons, and ethyl group protons are expected.[9] | Aromatic carbons, carbonyl carbon, and ethyl group carbons are expected. |
Theoretical Framework for Reactivity Comparison
The reactivity of the aminopropiophenone isomers is primarily governed by the interplay of electronic and steric effects originating from the amino (-NH₂) and propionyl (-COCH₂CH₃) groups.
Electronic Effects:
-
Amino Group (-NH₂): As a strong activating group, the amino group donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.
-
Propionyl Group (-COCH₂CH₃): This is a deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects, primarily from the ortho and para positions. This deactivation makes the ring less reactive towards electrophiles.
Steric Effects:
The propionyl group, being bulkier than the amino group, can sterically hinder reactions at the adjacent ortho position.
Predicted Reactivity Order:
Based on these principles, a predicted order of reactivity can be established for key reaction types.
Caption: Predicted reactivity of aminopropiophenone isomers.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivities of the three isomers, the following experimental protocols are proposed.
Determination of Relative Basicity by pKa Measurement
This experiment aims to quantify the basicity of the amino group in each isomer by determining their pKa values.
References
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. This compound CAS#: 1197-05-3 [m.chemicalbook.com]
- 4. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 5. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]
- 6. Buy 4'-Aminopropiophenone | 70-69-9 [smolecule.com]
- 7. ochemtutor.com [ochemtutor.com]
- 8. A selective bromination of aromatic amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activity of 3'-Aminopropiophenone and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3'-aminopropiophenone and its structural isomers, with a primary focus on the well-documented effects of its para-substituted counterpart, 4'-aminopropiophenone (PAPP). While extensive research has elucidated the mechanisms and toxicological profile of PAPP, publicly available data on the biological activity of this compound is notably scarce. This comparison, therefore, centers on the structure-activity relationships of aminopropiophenone isomers, highlighting the critical influence of the amino group's position on the phenyl ring.
Executive Summary
The biological activity of aminopropiophenones is profoundly dictated by the position of the amino substituent. The para-isomer, 4'-aminopropiophenone (PAPP), is a potent inducer of methemoglobinemia, a state characterized by the oxidation of hemoglobin which impairs oxygen transport in the blood. This activity has led to its development as a vertebrate pesticide. In contrast, literature suggests that the ortho- and meta-isomers, including this compound, do not exhibit this biological activity[1]. This stark difference underscores a critical structure-activity relationship where the para-position of the amino group is essential for the metabolic activation that leads to methemoglobin formation.
Comparison of Biological Activity
Due to the lack of available experimental data for this compound, a direct quantitative comparison of its biological activity is not possible. The following sections will focus on the known biological effects of 4'-aminopropiophenone (PAPP) as the primary active analog.
Mechanism of Action: Methemoglobin Induction by 4'-Aminopropiophenone (PAPP)
The principal biological effect of PAPP is the induction of methemoglobinemia.[2] This is not a direct action of the compound itself but rather a result of its metabolic activation.[1] In the liver, PAPP is metabolized to p-hydroxylaminopropiophenone (PHAPP).[2] PHAPP is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[3] At high concentrations, this results in cyanosis, lethargy, and ultimately, death due to respiratory failure.[4]
Caption: Metabolic activation of 4'-aminopropiophenone (PAPP) to its active metabolite, PHAPP, and subsequent induction of methemoglobinemia.
Quantitative Data: Acute Toxicity of 4'-Aminopropiophenone (PAPP)
The acute oral toxicity of PAPP varies significantly across different species. This variability is attributed to differences in metabolic rates and the efficiency of methemoglobin reduction pathways. The following table summarizes the median lethal dose (LD50) for PAPP in various animal models.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Dog | Oral | 30-50 | [1] |
| Rat | Oral | 177-221 | [1] |
| Mouse | Oral | 168-233 | [1] |
| Guinea Pig | Oral | 1020 | [1] |
| Brushtail Possum | Oral | ≥500 | [5] |
| Dama Wallaby | Oral | 89 | [5] |
| Mallard Duck | Oral | 38 | [5] |
Experimental Protocols
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a general guideline for determining the acute oral toxicity of a substance like PAPP, consistent with OECD Guideline 425.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Materials:
-
Test substance (e.g., 4'-Aminopropiophenone)
-
Vehicle for administration (e.g., corn oil, water)
-
Test animals (e.g., Wistar rats, 8-12 weeks old, single-sex)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Observation cages
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Fasting: Animals are fasted overnight (food, but not water) before dosing.
-
Dose Preparation: The test substance is prepared in the vehicle to the desired concentration.
-
Administration: A single animal is administered the test substance via oral gavage. The starting dose is selected based on available information, typically a dose expected to be lethal.
-
Observation: The animal is observed for clinical signs of toxicity and mortality for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Dose Adjustment:
-
If the animal dies, the next animal is dosed at a lower level.
-
If the animal survives, the next animal is dosed at a higher level.
-
-
Termination: The study is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using a statistical program, such as the AOT425StatPgm.
Caption: A generalized workflow for an in vivo acute oral toxicity study using the up-and-down procedure.
In Vitro Methemoglobin Induction Assay
Objective: To assess the ability of a compound and its metabolites to induce methemoglobin formation in red blood cells.
Materials:
-
Test compound (e.g., 4'-Aminopropiophenone)
-
Putative active metabolite (e.g., PHAPP)
-
Freshly collected whole blood (e.g., from rat, human) with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Centrifuge
-
Microsomal fraction (S9) from liver homogenate (for metabolic activation)
-
NADPH regenerating system
Procedure:
-
Red Blood Cell Preparation: Whole blood is centrifuged, and the plasma and buffy coat are removed. The red blood cells (RBCs) are washed three times with PBS.
-
Incubation with Test Compound: A suspension of RBCs is incubated with the test compound at various concentrations at 37°C.
-
Incubation with Metabolic Activation System: In a parallel experiment, the test compound is incubated with the S9 fraction and an NADPH regenerating system to produce metabolites. This mixture is then added to the RBC suspension.
-
Incubation with Active Metabolite: The putative active metabolite (if available) is directly incubated with the RBC suspension.
-
Methemoglobin Measurement: At various time points, aliquots of the RBC suspension are taken, and the cells are lysed. The percentage of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths (e.g., 630 nm) before and after the addition of potassium cyanide.
-
Data Analysis: The percentage of methemoglobin is plotted against time and compound concentration to determine the rate and extent of induction.
Conclusion
The biological activity of aminopropiophenones is highly dependent on the position of the amino group on the phenyl ring. 4'-Aminopropiophenone (PAPP) is a potent pro-toxicant that, upon metabolic activation, induces the formation of methemoglobin, leading to cellular hypoxia. This well-defined mechanism of action has led to its use as a vertebrate pesticide. Conversely, the available literature indicates a lack of similar biological activity for the ortho- and meta-isomers, including this compound. This highlights a critical structure-activity relationship where the para-substitution is a prerequisite for the bioactivation pathway that results in methemoglobinemia. Further research into the biological effects of this compound would be necessary to provide a more direct and comprehensive comparison.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. envirolink.govt.nz [envirolink.govt.nz]
- 3. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]
- 4. newzealandecology.org [newzealandecology.org]
- 5. Oral toxicity of p-aminopropiophenone to brushtail possums (Trichosurus vulpecula), dama wallabies (Macropus eugenii), and mallards (Anas platyrhynchos) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 3'-Aminopropiophenone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3'-Aminopropiophenone (3-APP), a key chemical intermediate. Given the limited availability of direct validation data for this compound, this document leverages data from structurally similar compounds, such as its isomers and other aminopropiophenone derivatives, to provide a comparative overview of common analytical techniques. The methodologies and performance data presented are based on established principles of analytical method validation, primarily following the International Council for Harmonisation (ICH) guidelines.
Introduction to Analytical Techniques
The quantification of this compound in various matrices, including bulk drug substances and pharmaceutical formulations, necessitates the use of sensitive, specific, and reliable analytical methods. The most commonly employed techniques for such analyses are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis and quality control of pharmaceutical compounds. It offers excellent precision and accuracy for quantifying analytes that possess a UV chromophore, such as this compound.
Experimental Protocol: HPLC-UV
A typical HPLC-UV method for an aminopropiophenone analogue involves the following steps:
-
Sample Preparation: For bulk drug substances, a simple dissolution in the mobile phase is often sufficient.[1] Pharmaceutical formulations may require an initial extraction step to separate the analyte from excipients, followed by dilution to a concentration within the calibration range.[2] All samples should be filtered through a 0.45 µm syringe filter prior to injection.[2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is used.[2]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly employed.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.[2]
-
Flow Rate: Typically maintained around 1.0 mL/min.
-
Detection Wavelength: Set at the wavelength of maximum absorbance for this compound.
-
Performance Characteristics (Based on Aminopropiophenone Analogues)
| Parameter | Typical Performance |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~30 ppm[1] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic performance.[3]
Experimental Protocol: GC-MS
A general workflow for GC-MS analysis of a derivatized aminopropiophenone analogue is as follows:
-
Sample Preparation and Derivatization: The sample is first extracted and dried. Derivatization is then performed to block the polar functional groups (amine and ketone).[3] Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to ensure optimal separation of the analyte from other components.
-
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a specific m/z range to detect the characteristic fragments of the derivatized analyte.
Performance Characteristics (Based on Structurally Related Compounds)
| Parameter | Typical Performance |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.01 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of this compound in complex matrices without the need for derivatization.
Experimental Protocol: LC-MS/MS
The general procedure for LC-MS/MS analysis is as follows:
-
Sample Preparation: Similar to HPLC-UV, sample preparation typically involves extraction, dilution, and filtration.[4][5] Solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions: Similar to HPLC-UV, using a reversed-phase C18 column with a gradient elution of an aqueous buffer and organic solvent.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte.
Performance Characteristics (Based on Pharmaceutical Compounds)
| Parameter | Typical Performance |
| **Linearity (R²) ** | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 pg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 pg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Method Comparison Summary
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good | Very Good | Excellent |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not required | Often required[3] | Not required |
| Cost | Low | Moderate | High |
| Primary Application | Routine QC, Assay | Impurity profiling, Trace analysis | Trace analysis, Bioanalysis |
Visualizing the Workflow
Caption: General workflow for the quantification of this compound.
Signaling Pathway of Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Disclaimer: The quantitative data presented in the tables are based on published validation studies of structurally similar compounds to this compound and should be considered as representative performance characteristics. For regulatory submissions, a full method validation specific to this compound must be performed in accordance with ICH guidelines.
References
A Spectroscopic Showdown: Unraveling the Nuances Between 3'-Aminopropiophenone and 3'-Aminoacetophenone
For the discerning researcher in drug discovery and development, a precise understanding of a molecule's architecture is paramount. This guide provides a detailed comparative analysis of the spectroscopic characteristics of two closely related aromatic ketones: 3'-Aminopropiophenone and 3'-Aminoacetophenone. By examining their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, we illuminate the subtle yet significant differences arising from a single methylene group.
The core structural distinction between this compound and 3'-Aminoacetophenone lies in the alkyl chain attached to the carbonyl group. This compound possesses an ethyl group, while 3'-Aminoacetophenone features a methyl group. This seemingly minor variation induces noticeable shifts in their respective spectra, providing a clear basis for their differentiation and characterization.
At a Glance: Key Physicochemical Properties
| Property | This compound | 3'-Aminoacetophenone |
| IUPAC Name | 1-(3-aminophenyl)propan-1-one[1][2] | 1-(3-aminophenyl)ethanone[3] |
| Molecular Formula | C₉H₁₁NO[2] | C₈H₉NO[3][4][5] |
| Molecular Weight | 149.19 g/mol [2] | 135.16 g/mol [3][4] |
| CAS Number | 1197-05-3[1][2] | 99-03-6[3][4][5] |
Deciphering the Signals: A Comparative Spectroscopic Analysis
The addition of a methylene (-CH₂-) group in this compound introduces distinct features in its spectra when compared to 3'-Aminoacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive comparison, revealing the precise electronic environment of each proton and carbon atom. While extensive experimental data for 3'-Aminoacetophenone is readily available, published experimental NMR data for this compound is less common. The following tables compare the experimental data for 3'-Aminoacetophenone with predicted values for this compound, based on established chemical shift principles.
¹H NMR Spectral Data (Predicted for this compound)
| Assignment | This compound (Predicted) | 3'-Aminoacetophenone (Experimental) | Key Differences |
| Aromatic Protons | ~6.7-7.4 ppm (m) | 6.86-7.31 ppm (m) | Subtle shifts in the aromatic region due to minor electronic changes. |
| -NH₂ Protons | ~3.9 ppm (br s) | ~3.9 ppm (br s) | Expected to be similar, highly dependent on solvent and concentration. |
| -CH₂- (Propionyl) | ~2.9 ppm (q) | N/A | Presence of a quartet signal. |
| -CH₃ (Propionyl) | ~1.1 ppm (t) | N/A | Presence of a triplet signal. |
| -CH₃ (Acetyl) | N/A | ~2.5 ppm (s) | Absence of the characteristic acetyl singlet. |
¹³C NMR Spectral Data (Predicted for this compound)
| Assignment | This compound (Predicted) | 3'-Aminoacetophenone (Experimental) | Key Differences |
| C=O | ~200 ppm | ~198 ppm | A slight downfield shift is expected for the propiophenone. |
| Aromatic Carbons | ~114-147 ppm | ~113-146 ppm | Minor shifts in the aromatic carbon signals. |
| -CH₂- (Propionyl) | ~32 ppm | N/A | Presence of a signal around 32 ppm. |
| -CH₃ (Propionyl) | ~8 ppm | N/A | Presence of a signal around 8 ppm. |
| -CH₃ (Acetyl) | N/A | ~26 ppm | Absence of the acetyl carbon signal. |
Infrared (IR) Spectroscopy
IR spectroscopy highlights the vibrational modes of functional groups. Both molecules will exhibit characteristic peaks for the amino group, the carbonyl group, and the aromatic ring.
| Vibrational Mode | This compound (cm⁻¹) | 3'-Aminoacetophenone (cm⁻¹) | Key Differences |
| N-H Stretch | ~3300-3500 (two bands) | ~3300-3500 (two bands) | Largely similar, characteristic of a primary amine. |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2920-2960 | This compound will show more prominent aliphatic C-H stretching. |
| C=O Stretch | ~1680 | ~1685 | The carbonyl stretch may be at a slightly lower wavenumber in this compound. |
| C=C Stretch (Aromatic) | ~1500-1600 | ~1500-1600 | Similar patterns expected for the substituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns.
| Parameter | This compound | 3'-Aminoacetophenone | Key Differences |
| Molecular Ion (M⁺) | m/z 149 | m/z 135 | The molecular ion peak is 14 mass units higher for this compound. |
| Major Fragments | [M-29]⁺ (loss of C₂H₅) | [M-15]⁺ (loss of CH₃) | The primary fragmentation pathway will be the loss of the respective alkyl groups. |
| [M-28]⁺ (loss of C₂H₄) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules.
| Parameter | This compound | 3'-Aminoacetophenone | Key Differences |
| λmax | Expected to be very similar | ~240 nm, ~320 nm | The chromophore is essentially the same, so only minor shifts in the absorption maxima are anticipated. |
Visualizing the Difference
The structural variation between the two compounds is the root of their spectroscopic differences.
Figure 1: Structural comparison highlighting the key difference.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for both solids and liquids, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination).
-
Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm using a quartz cuvette.
Conclusion
The spectroscopic differences between this compound and 3'-Aminoacetophenone are subtle but distinct, primarily driven by the presence of an additional methylene group in the former. The most definitive differentiation is achieved through NMR spectroscopy, where the appearance of a quartet and a triplet for the ethyl group in this compound contrasts sharply with the singlet of the methyl group in 3'-Aminoacetophenone. Mass spectrometry also provides a clear distinction based on the molecular ion peak and the primary fragmentation patterns. While IR and UV-Vis spectroscopy show high similarity, minor shifts can be observed upon careful analysis. This guide provides the foundational data and methodologies for researchers to confidently distinguish and characterize these two important chemical entities.
References
A Comparative Guide to Catalysts for the Reduction of 3'-Nitropropiophenone
For Researchers, Scientists, and Drug Development Professionals
The reduction of 3'-nitropropiophenone to 3'-aminopropiophenone is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst for this reaction significantly impacts yield, selectivity, and process efficiency. This guide provides an objective comparison of common catalytic systems for this reduction, supported by experimental data and detailed protocols to aid in catalyst selection and methods development. While specific quantitative data for 3'-nitropropiophenone is limited in publicly available literature, this guide draws upon extensive data for the closely related and structurally similar compound, 3'-nitroacetophenone, to provide a robust comparative analysis.
Performance Comparison of Catalytic Systems
The selective reduction of the nitro group in the presence of a carbonyl functional group is the primary challenge in the hydrogenation of 3'-nitropropiophenone. The following table summarizes the performance of various catalysts in this context, with data largely derived from studies on 3'-nitroacetophenone as a reliable analogue.
| Catalyst System | Substrate | Catalyst Loading | Temperature (°C) | Pressure (atm) | Reaction Time | Conversion (%) | Selectivity to this compound (%) | Yield (%) |
| Pd/C | 3'-Nitropropiophenone (analogous data) | 5-10 mol% | 25-80 | 1-6 | 1-16 h | ~100 | High | Good to Excellent |
| Pt/TiO₂ | 3'-Nitroacetophenone | 0.3 wt% | High | High | - | 100 | 100 [1] | Excellent |
| Sn/HCl | 3'-Nitroacetophenone | Stoichiometric | Reflux | Atmospheric | 0.5-1.5 h | High | High (ketone preserved) [2][3][4] | ~30[3] |
| Raney Ni | Aromatic Nitro Compounds | Varies | 25-100 | 1-100 | Varies | High | Good | Good |
| Rh/C | Acetophenone (for ketone reduction) | - | - | - | - | - | - | - |
| Ru/TiO₂ | 4'-Nitroacetophenone | 2.7 wt% | 55-115 | 1 | 1-12 h | 100 | 99.9[1] | Excellent |
Note: Data for Pd/C and Raney Ni are generalized from typical aromatic nitro reductions. The yield for Sn/HCl can vary significantly with reaction scale and work-up procedures. The high selectivity of Pt/TiO₂ and Ru/TiO₂ for the amino ketone is a key advantage.[1]
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are designed to be a starting point for laboratory experimentation.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a widely used and generally efficient method for nitro group reduction.
Materials:
-
3'-Nitropropiophenone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
To a suitable hydrogenation vessel, add 3'-nitropropiophenone and ethanol.
-
Carefully add 10% Pd/C to the mixture.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, purge the vessel with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry.
-
Rinse the filter cake with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Reduction using Tin and Hydrochloric Acid (Sn/HCl)
A classic and highly chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities.[4]
Materials:
-
3'-Nitropropiophenone
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Deionized Water
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3'-nitropropiophenone and granulated tin.[5]
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be cooled if necessary.[5]
-
Heat the mixture to reflux with stirring for approximately 30-90 minutes, or until the starting material is consumed as monitored by TLC.[3][5]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or column chromatography.
Catalytic Hydrogenation using Raney Nickel
Raney Nickel is a versatile and cost-effective catalyst for hydrogenation.
Materials:
-
3'-Nitropropiophenone
-
Raney Nickel (activated)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Carefully wash the activated Raney Nickel with the chosen solvent to remove residual alkali.
-
In a hydrogenation vessel, suspend the washed Raney Nickel in the solvent.
-
Add the 3'-nitropropiophenone to the vessel.
-
Seal the vessel and purge with an inert gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the mixture at the desired temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, vent the hydrogen and purge with an inert gas.
-
Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Wash the catalyst with a small amount of solvent.
-
Concentrate the filtrate to obtain the crude product.
-
Purify as required.
Visualizing the Process
To better illustrate the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Generalized experimental workflow for the reduction of 3'-nitropropiophenone.
Caption: Reaction pathways in the reduction of 3'-nitropropiophenone.
Concluding Remarks
The choice of catalyst for the reduction of 3'-nitropropiophenone is a trade-off between selectivity, reaction conditions, cost, and ease of handling.
-
For high chemoselectivity with the preservation of the ketone group, Sn/HCl is a reliable, albeit stoichiometric, reagent.
-
For high yield and selectivity under catalytic hydrogenation conditions , supported noble metal catalysts are preferred. Pt/TiO₂ and Ru/TiO₂ have shown exceptional selectivity for the analogous 3'-nitroacetophenone and are promising candidates for 3'-nitropropiophenone reduction.
-
Pd/C remains a workhorse catalyst for nitro reductions, offering a good balance of activity and cost, though selectivity may need to be optimized for specific substrates.
-
Raney Nickel is a cost-effective alternative, particularly for large-scale operations, but may require careful handling due to its pyrophoric nature.
Researchers should consider these factors and the provided experimental data and protocols as a foundation for developing an optimal process for their specific needs. Further screening and optimization of reaction parameters are recommended to achieve the desired performance for the reduction of 3'-nitropropiophenone.
References
Safety Operating Guide
3'-Aminopropiophenone proper disposal procedures
Proper disposal of 3'-Aminopropiophenone is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound, like other aminophenone derivatives, is treated as hazardous waste and requires a structured disposal protocol. Adherence to institutional and local regulations is paramount.
Hazard Identification and Safety
Before handling or disposing of this compound, it is essential to be aware of its potential hazards. While specific data for the 3'- isomer may be limited, related compounds like p-Aminopropiophenone (PAPP) are classified as toxic.[1][2] Always consult the specific Safety Data Sheet (SDS) for the compound in use.
Primary Hazards:
-
Toxicity: Aminopropiophenones can be toxic if swallowed.[1][2]
-
Irritation: The compound may cause skin and serious eye irritation.[3]
-
Environmental Hazard: While some sources state it is not classified as environmentally hazardous, large or frequent spills can harm the environment and discharge into drains must be avoided.[3][4]
Step-by-Step Disposal Protocol
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[5] Do not attempt to dispose of this chemical down the sink or in regular trash.[5]
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect all waste this compound and its concentrated solutions in a dedicated, properly labeled hazardous waste container.[5]
-
Contaminated Labware: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous waste.[5] Collect these items in a separate, clearly labeled, puncture-resistant container or a lined pail for solid waste.[5][6]
-
Rinsate: When rinsing emptied containers, the first rinse (or first three for highly toxic chemicals) must be collected as hazardous waste.[7]
-
Avoid Mixing: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
Step 2: Container Selection and Labeling
-
Container Type: Use a container made of compatible material (e.g., glass or polyethylene) with a secure, tight-fitting lid.[5] Ensure the container is in good condition and leak-proof.[6]
-
Labeling: All waste containers must be clearly labeled with the following information:
Step 3: Storage of Hazardous Waste
-
Designated Area: Store waste containers in a designated, secure area away from general laboratory traffic and below eye level.[5][6]
-
Segregation: Store containers according to compatibility to prevent dangerous reactions.[7]
-
Containment: Use secondary containment for all liquid waste containers to prevent spills.[7]
-
Ventilation: The storage area must be well-ventilated.[3][5] Keep containers tightly closed except when adding waste.[5][7]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's EHS or equivalent hazardous waste management office to schedule a pickup for your waste.[5]
-
Regulatory Compliance: Disposal must be carried out in accordance with all federal, state, and local regulations.[8] This product may be disposed of by treatment at a permitted facility or as advised by your local hazardous waste regulatory authority.[8]
Waste Classification and Hazard Data
Proper classification is essential for labeling and disposal. Based on data for the closely related p-Aminopropiophenone, the following classifications apply.
| Parameter | Classification | Source |
| UN Number | 2811 | [1] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (p-aminopropiophenone) | [1] |
| ADG Class | 6.1 (Toxic Substances) | [1] |
| Packaging Group | III (Minor Danger) | [1][9] |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| GHS Signal Word | Danger | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.[5] For small spills, trained personnel wearing appropriate Personal Protective Equipment (PPE) may clean it up using an absorbent material, which must then be collected and disposed of as hazardous waste.[5] For larger spills, evacuate the laboratory and follow your institution's emergency protocols.[5]
References
- 1. dcceew.gov.au [dcceew.gov.au]
- 2. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. P-aminopropiophenone [sitem.herts.ac.uk]
Personal protective equipment for handling 3'-Aminopropiophenone
This guide provides immediate, essential safety and logistical information for handling 3'-Aminopropiophenone in a laboratory setting. The following procedures are based on the safety data for the closely related compound, 3'-Aminoacetophenone, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should handle this chemical with caution and adhere to all institutional and regulatory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Essential to prevent eye contact with airborne particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent direct skin contact. Always inspect gloves for integrity before use. |
| Laboratory coat. | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Store in a locked cabinet or area accessible only to authorized personnel.[3][4]
2. Weighing and Preparation of Solutions:
-
All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
To avoid generating dust, handle the solid material gently.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Ensure clear and accurate labeling of all vessels containing the chemical.
-
Keep the work area clean and organized to prevent accidental spills.
Emergency and Disposal Plan
Spill Response:
-
Small Spills: In case of a small spill, wear appropriate PPE, gently sweep up the solid material, and place it in a sealed container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: For larger spills, evacuate the area and alert the appropriate safety personnel.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Collect chemical waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
